molecular formula C28H29N3O4 B15559560 Jarin-1 CAS No. 1212704-51-2

Jarin-1

Cat. No.: B15559560
CAS No.: 1212704-51-2
M. Wt: 471.5 g/mol
InChI Key: LMVUVKIGGHXSJX-WMZHIEFXSA-N
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Description

Jarin-1 is a useful research compound. Its molecular formula is C28H29N3O4 and its molecular weight is 471.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R,9S)-11-(3-methoxypropanoyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-35-14-13-26(32)30-16-19-15-23(18-30)25-12-11-24(28(34)31(25)17-19)29-27(33)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-12,19,23H,13-18H2,1H3,(H,29,33)/t19-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVUVKIGGHXSJX-WMZHIEFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CC2CC(C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCC(=O)N1C[C@@H]2C[C@H](C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Molecular Target of Jarin-1 and a Guide to the Therapeutically Relevant JARID1 Family of Histone Demethylases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the molecular target of Jarin-1 and provides a comprehensive overview of the structurally related, therapeutically relevant human JARID1 family of histone demethylases. For the intended audience of researchers and drug development professionals, a critical distinction is made at the outset: this compound is a specific inhibitor of a plant enzyme and is not a known inhibitor of the human JARID1 family. This guide will first clarify the specific target of this compound and then pivot to an in-depth exploration of the human JARID1 enzymes, which are significant targets in oncology and drug development.

This compound: A Specific Inhibitor of Plant Jasmonate Signaling

This compound was identified through a chemical screen in Arabidopsis thaliana as the first small-molecule inhibitor of jasmonate responses[1]. Its molecular target is the jasmonate-amido synthetase JAR1 [1][2][3]. JAR1 is a key enzyme in the biosynthesis of the active plant hormone, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), which is crucial for regulating plant defense and development[1][2][4]. This compound impairs the activity of JAR1, thereby preventing the synthesis of JA-Ile[1].

It is important to note that this compound's inhibitory activity has been shown to be specific to the plant enzyme JAR1 and its orthologs; there is no evidence in the reviewed literature to suggest it targets the human JARID1 (Jumonji AT-rich Interactive Domain 1) family of histone demethylases. The similarity in nomenclature (JAR1 vs. JARID1) is coincidental. While this compound is a valuable tool for plant biology research, its utility does not extend to human therapeutic development[5][6][7]. Given the audience for this guide, the subsequent sections will focus on the human JARID1 family of enzymes, which are highly relevant targets in drug discovery.

The Human JARID1 Family: Key Epigenetic Drug Targets in Cancer

The human JARID1 (also known as KDM5) family consists of four Fe(II) and α-ketoglutarate-dependent histone lysine (B10760008) demethylases: JARID1A (KDM5A), JARID1B (KDM5B), JARID1C (KDM5C), and JARID1D (KDM5D)[8][9]. These enzymes are responsible for removing di- and tri-methyl groups from lysine 4 on histone H3 (H3K4me2/3), an epigenetic mark generally associated with active gene transcription[8][10][11]. By erasing this activating mark, JARID1 proteins primarily act as transcriptional repressors[8].

Members of the JARID1 family are frequently overexpressed in various cancers, including breast, prostate, lung, and hepatocellular carcinomas, and their elevated expression is often correlated with poor prognosis, tumor aggressiveness, and therapeutic resistance[8][9][10]. Specifically, JARID1B has been implicated in maintaining cancer stem cell-like populations, promoting cell proliferation, and enabling resistance to treatment[8][10]. This has made the JARID1 family, particularly JARID1A and JARID1B, attractive targets for the development of novel anti-cancer therapies[9].

Quantitative Data on JARID1 Family Inhibitors

A number of small-molecule inhibitors have been developed to target the catalytic activity of the JARID1 family. The inhibitory potencies are typically determined through biochemical assays measuring the demethylase activity against a peptide substrate. The half-maximal inhibitory concentration (IC50) is a standard metric for comparing these compounds.

InhibitorTarget(s)IC50Assay TypeReference
PBIT (2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one)JARID1B (KDM5B)~3 µMBiochemical[12][13][14][15][16]
JARID1A (KDM5A)6 µMBiochemical[13][14]
JARID1C (KDM5C)4.9 µMBiochemical[13][14]
KDM5-C49 KDM5A~40 nMBiochemical[17]
KDM5B160 nMBiochemical[17]
KDM5C100 nMBiochemical[17]
KDM5-C70 (Prodrug of KDM5-C49)JARID1 FamilyN/A (Prodrug)Cellular[18]

Note: PBIT has been shown to be specific for the JARID1 family and does not significantly inhibit other JmjC domain-containing demethylases like UTX or JMJD3[12]. KDM5-C70 is an ethyl ester prodrug of KDM5-C49, designed to improve cell permeability for cellular and in vivo studies[18].

Signaling Pathways Modulated by JARID1B

JARID1B exerts its oncogenic functions by influencing key signaling pathways that control cell growth, survival, and metastasis. Understanding these pathways is critical for developing effective therapeutic strategies.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell proliferation and survival that is frequently hyperactivated in cancer. JARID1B can activate this pathway by epigenetically repressing the expression of key tumor suppressors. Specifically, JARID1B directly targets the promoter of PTEN (Phosphatase and Tensin Homolog), a critical negative regulator of the PI3K/Akt pathway[8][19][20]. By demethylating H3K4me3 at the PTEN promoter, JARID1B silences its transcription. The resulting loss of PTEN protein leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn promotes the phosphorylation and activation of Akt[19][21]. This creates a feed-forward loop, as activated Akt can also increase the expression of JARID1B, further amplifying the oncogenic signaling[8][21][22].

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates Akt Akt Downstream Downstream Targets (mTOR, etc.) pAkt->Downstream Promotes JARID1B JARID1B pAkt->JARID1B Upregulates PTEN_gene PTEN gene JARID1B->PTEN_gene Represses H3K4me3 H3K4me3 JARID1B->H3K4me3 Demethylates PTEN_gene->PTEN

Caption: JARID1B activates the PI3K/Akt pathway by repressing PTEN.
TGF-β Signaling Pathway

The Transforming Growth Factor Beta (TGF-β) pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages[23][24]. The interaction with JARID1B is context-dependent. In luminal breast cancer cells, loss of JARID1B leads to an upregulation of genes associated with the TGF-β signaling pathway and subsequent growth arrest[25][26]. This suggests that in this context, JARID1B is required to repress basal cell-specific genes, including those involved in TGF-β signaling, to maintain the luminal phenotype[25]. Inhibiting the TGF-β pathway can rescue the growth arrest caused by JARID1B depletion, highlighting a functional link between JARID1B and TGF-β signaling[25][26].

TGFb_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb_ligand TGF-β Ligand TGFbRII TGF-β RII TGFb_ligand->TGFbRII TGFbRI TGF-β RI TGFbRII->TGFbRI Recruits & Phosphorylates pSMAD23 p-SMAD2/3 TGFbRI->pSMAD23 Phosphorylates SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Target_Genes TGF-β Target Genes SMAD_complex->Target_Genes Regulates JARID1B JARID1B JARID1B->Target_Genes Represses (Context-dependent) Gene_Expression Altered Gene Expression (e.g., Growth Arrest) Target_Genes->Gene_Expression

Caption: JARID1B context-dependently represses TGF-β target genes.

Experimental Protocols and Workflows

Validating the activity of JARID1 inhibitors requires robust biochemical and cellular assays. The following sections detail common methodologies used in the field.

Protocol: High-Throughput Screening of JARID1B Inhibitors using AlphaScreen

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a sensitive, bead-based assay suitable for high-throughput screening (HTS) of enzyme inhibitors[27][28][29]. This protocol is adapted for measuring JARID1B demethylase activity.

Principle: A biotinylated H3K4me3 peptide substrate is demethylated by JARID1B. The product (H3K4me2/1) is recognized by a specific antibody conjugated to an Acceptor bead. The biotin (B1667282) tag on the peptide binds to a Streptavidin-coated Donor bead. When the Donor and Acceptor beads are in close proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor will prevent product formation, leading to a decrease in signal.

Materials:

  • Recombinant JARID1B enzyme

  • Biotinylated H3K4me3 peptide substrate (e.g., Biotin-ARTKQTARK(me3)STGGKAPRKQLA)

  • AlphaScreen Streptavidin Donor beads

  • AlphaScreen Protein A Acceptor beads

  • Anti-H3K4me2/1 antibody

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20

  • Cofactors: 50 µM (NH4)2Fe(SO4)2, 100 µM Ascorbic Acid, 10 µM α-ketoglutarate

  • Test compounds (dissolved in DMSO)

  • 384-well white microplates (e.g., OptiPlate™-384)

  • Plate reader capable of AlphaScreen detection (e.g., EnVision®)

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, a known inhibitor like PBIT for positive control) into the 384-well plate.

  • Enzyme Reaction:

    • Prepare a master mix containing Assay Buffer, cofactors, and the biotinylated H3K4me3 peptide substrate (final concentration ~64 nM).

    • Prepare the JARID1B enzyme solution in Assay Buffer (final concentration ~4 nM).

    • Add the enzyme to the wells containing the compounds and incubate for a brief period (e.g., 15 minutes at room temperature).

    • Initiate the demethylase reaction by adding the substrate master mix.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Detection:

    • Prepare the detection mix containing the anti-H3K4me2/1 antibody and the Protein A Acceptor beads in the dark. Incubate for 30 minutes.

    • Add the Streptavidin Donor beads to the detection mix.

    • Stop the enzymatic reaction by adding the complete detection mix to the wells.

    • Incubate the plate in the dark for 60 minutes at room temperature to allow for bead binding.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitor's potency.

Protocol: Cellular Assay for JARID1B Inhibition

To confirm that a compound inhibits JARID1B within a cellular context, its effect on global H3K4me3 levels and cell proliferation can be measured.

A. Western Blot for Global H3K4me3 Levels:

  • Cell Culture and Treatment: Plate cancer cells with high JARID1B expression (e.g., UACC-812 breast cancer cells) and allow them to adhere. Treat the cells with various concentrations of the test inhibitor (e.g., PBIT at 2.5, 5, 10 µM) or DMSO as a vehicle control for 48-72 hours.

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.

  • Quantification and SDS-PAGE: Quantify the protein concentration of the histone extracts. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against H3K4me3 and a loading control (e.g., total Histone H3).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands. An effective inhibitor will cause an increase in the global H3K4me3 signal compared to the DMSO control.

B. Cell Proliferation Assay (e.g., using CCK-8):

  • Cell Plating: Seed cells (e.g., MCF-7, UACC-812) in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound. Include a DMSO-only control.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the DMSO control and plot a dose-response curve to determine the IC50 for cell growth inhibition. PBIT, for instance, shows greater inhibition in UACC-812 cells, which have higher JARID1B levels, than in MCF-7 cells[12].

Workflow Visualization

The overall process for identifying and validating a novel JARID1 inhibitor can be visualized as a multi-stage workflow, starting from a large-scale screen and progressing to detailed cellular characterization.

Inhibitor_Discovery_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Cellular Validation HTS High-Throughput Screen (e.g., AlphaScreen) ~15,000+ Compounds Hit_ID Hit Identification (Primary Hits) HTS->Hit_ID Dose_Response Dose-Response Curve (Biochemical Assay) Hit_ID->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Selectivity Selectivity Assays (vs. other KDM families) IC50->Selectivity SAR Structure-Activity Relationship (SAR) IC50->SAR Cell_Perm Cellular Target Engagement (e.g., Western Blot for H3K4me3) Selectivity->Cell_Perm SAR->Cell_Perm Cell_Prolif Cell Proliferation Assay (e.g., CCK-8) Cell_Perm->Cell_Prolif Lead_Compound Lead Compound Cell_Prolif->Lead_Compound

Caption: A typical workflow for JARID1 inhibitor discovery and validation.

References

Jarin-1: A Potent and Specific Inhibitor of Jasmonate Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonates are a class of lipid-derived plant hormones that play critical roles in regulating a wide array of physiological and developmental processes, including growth, defense against pathogens and herbivores, and reproductive development. The most bioactive form of jasmonate is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), the synthesis of which is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1). Jarin-1 has emerged as a powerful chemical tool for dissecting the jasmonate signaling pathway. It is a selective inhibitor of JAR1, effectively blocking the biosynthesis of JA-Ile and thereby attenuating downstream jasmonate-mediated responses.[1][2] This technical guide provides an in-depth overview of the effects of this compound on the jasmonate signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action: Targeting the Gateway to Jasmonate Activity

This compound functions as a specific inhibitor of the jasmonic acid-amido synthetase JAR1.[3] JAR1 is a key enzyme in the jasmonate signaling pathway, responsible for conjugating jasmonic acid (JA) to the amino acid isoleucine to form the biologically active JA-Ile.[1] By inhibiting JAR1, this compound effectively prevents the formation of JA-Ile, the ligand required for the interaction between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This interaction is a prerequisite for the subsequent degradation of JAZ proteins via the 26S proteasome pathway and the activation of jasmonate-responsive genes. Consequently, the inhibitory action of this compound leads to the suppression of a multitude of jasmonate-dependent physiological responses.[1][2]

Quantitative Data on this compound Activity

The efficacy of this compound as a JAR1 inhibitor has been quantified through various in vitro and in vivo experiments. This section summarizes the key quantitative data in structured tables for easy comparison.

Table 1: In Vitro Inhibition of JAR1 by this compound

ParameterValueSpeciesReference
IC503.8 µMArabidopsis thaliana[3][4][5][6][7]

Table 2: In Vivo Effects of this compound on Jasmonate Levels in Arabidopsis thaliana

TreatmentJA-Ile Levels (pmol/g FW)JA Levels (pmol/g FW)Reference
Mock (DMSO) + JAMe (1h)~180~1200[8]
10 µM this compound + JAMe (1h)~80~1200[8]
30 µM this compound + JAMe (1h)~40~1200[8]
Mock (DMSO) + JAMe (3h)~120~1000[8]
10 µM this compound + JAMe (3h)~50~1000[8]
30 µM this compound + JAMe (3h)~20~1000[8]

Table 3: Effect of this compound on Methyl Jasmonate (MeJA)-Induced Root Growth Inhibition in Seedlings

Plant SpeciesMeJA ConcentrationThis compound ConcentrationObservationReference
Arabidopsis thaliana--This compound alleviates MeJA-induced root growth inhibition.[9]
Medicago truncatula10 µM5 µM or 10 µMPartially alleviated the root growth inhibition by MeJA.[9][10][11]
Solanum lycopersicum10 µM10 µMNo effect on MeJA-induced root growth inhibition.[9][10][11][12][13]
Brassica nigra10 µM10 µMNo effect on MeJA-induced root growth inhibition.[9][10][11][12][13]

Note: The species-specific activity of this compound is an important consideration for its application in different plant systems.[9][12][13][14]

Experimental Protocols

This section outlines detailed methodologies for key experiments involving this compound.

In Vitro JAR1 Inhibition Assay

This protocol is adapted from methodologies used to determine the IC50 value of this compound.

Objective: To determine the concentration of this compound required to inhibit 50% of JAR1 enzymatic activity.

Materials:

  • Purified recombinant JAR1 enzyme

  • Jasmonic acid (JA)

  • L-isoleucine (Ile)

  • ATP

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent for AMP or PPi (e.g., coupled enzyme assay system)

  • Microplate reader

Procedure:

  • Prepare a series of this compound dilutions in the assay buffer.

  • In a microplate, combine the assay buffer, JA, L-isoleucine, and the various concentrations of this compound.

  • Initiate the reaction by adding purified JAR1 enzyme to each well.

  • Incubate the plate at a constant temperature (e.g., 30°C) for a defined period.

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Measure the amount of product formed (e.g., AMP or PPi) using a suitable detection method and a microplate reader.

  • Plot the percentage of JAR1 activity against the logarithm of the this compound concentration.

  • Calculate the IC50 value from the resulting dose-response curve.[4]

In Vivo this compound Treatment and Jasmonate Quantification

This protocol describes the treatment of plant seedlings with this compound and the subsequent analysis of endogenous jasmonate levels.

Objective: To assess the effect of this compound on the biosynthesis of JA-Ile in planta.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana) grown in hydroponic or sterile agar (B569324) medium.

  • This compound stock solution (dissolved in DMSO).

  • Methyl jasmonate (MeJA) or other elicitors to induce jasmonate biosynthesis.

  • Liquid nitrogen.

  • Extraction solvent (e.g., methanol (B129727) with internal standards like [²H₆]JA and [²H₂]JA-Ile).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Treat the seedlings with different concentrations of this compound (e.g., 10 µM, 30 µM) or a mock control (DMSO) for a specified duration (e.g., 30 minutes).[8]

  • Induce jasmonate biosynthesis by treating the seedlings with an elicitor like MeJA (e.g., 100 µM) for various time points (e.g., 1 hour, 3 hours).[8]

  • Harvest the plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Extract the jasmonates from the ground tissue using the extraction solvent containing internal standards.

  • Analyze the levels of JA and JA-Ile in the extracts using LC-MS/MS.[8]

Root Growth Inhibition Assay

This protocol is used to evaluate the biological activity of this compound in counteracting the effects of exogenous jasmonates on plant growth.

Objective: To determine if this compound can rescue the root growth inhibition caused by MeJA.

Materials:

  • Seeds of the plant species to be tested.

  • Sterile agar plates with growth medium (e.g., half-strength Murashige and Skoog).

  • Methyl jasmonate (MeJA) stock solution.

  • This compound stock solution.

  • Ruler or imaging system for measuring root length.

Procedure:

  • Germinate seeds on sterile agar plates.

  • Transfer seedlings of uniform size to fresh agar plates containing different treatment combinations:

    • Control (no MeJA, no this compound)

    • MeJA alone (e.g., 10 µM)

    • This compound alone (e.g., 5 µM, 10 µM)

    • MeJA + this compound (e.g., 10 µM MeJA + 5 µM this compound; 10 µM MeJA + 10 µM this compound)

  • Incubate the plates vertically in a growth chamber for a specified period (e.g., 7-10 days).

  • Measure the primary root length of the seedlings for each treatment.

  • Statistically analyze the data to determine the effect of this compound on MeJA-induced root growth inhibition.[10][11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

Jasmonate_Signaling_Pathway cluster_biosynthesis JA-Ile Biosynthesis cluster_signaling Downstream Signaling JA Jasmonic Acid (JA) JAR1 JAR1 JA->JAR1 Ile Isoleucine (Ile) Ile->JAR1 JA_Ile JA-Isoleucine (JA-Ile) JAR1->JA_Ile Conjugation SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 promotes interaction COI1 COI1 JAZ JAZ Repressor JAZ->SCF_COI1 Proteasome 26S Proteasome JAZ->Proteasome TF Transcription Factors (e.g., MYC2) JAZ->TF Represses SCF_COI1->JAZ Ubiquitination Proteasome->JAZ Degradation JA_Genes Jasmonate-Responsive Genes TF->JA_Genes Activates Response JA Responses JA_Genes->Response Jarin1 This compound Jarin1->JAR1 Inhibits

Caption: The Jasmonate Signaling Pathway and the Point of Inhibition by this compound.

Experimental_Workflow_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Assay Buffer, Substrates (JA, Ile, ATP) Mix Combine Buffer, Substrates, and this compound in Microplate Reagents->Mix Jarin1_dilutions Create Serial Dilutions of this compound Jarin1_dilutions->Mix Start Add Purified JAR1 Enzyme to Initiate Reaction Mix->Start Incubate Incubate at Constant Temperature Start->Incubate Stop Stop Reaction Incubate->Stop Detect Measure Product Formation (e.g., AMP/PPi) Stop->Detect Plot Plot % Inhibition vs. [this compound] Detect->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Experimental Workflow for the In Vitro JAR1 Inhibition Assay.

Conclusion

This compound is an invaluable tool for researchers studying jasmonate signaling. Its high specificity for JAR1 allows for the targeted inhibition of JA-Ile biosynthesis, enabling a clearer understanding of the downstream consequences of jasmonate signaling disruption. The quantitative data and experimental protocols provided in this guide offer a solid foundation for designing and interpreting experiments aimed at further elucidating the complex roles of jasmonates in plant biology. For professionals in drug development, particularly in the agrochemical sector, this compound serves as a lead compound and a model for the development of novel regulators of plant growth and defense. However, the observed species-specific activity of this compound underscores the importance of validating its efficacy in the specific plant system under investigation.

References

Understanding Jasmonic Acid Conjugation: A Technical Guide to Using Jarin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonic acid (JA) is a critical phytohormone that orchestrates a wide array of plant defense and developmental processes. Its biological activity is predominantly mediated through its conjugation to the amino acid isoleucine, forming jasmonoyl-isoleucine (JA-Ile). This conjugation is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1). Understanding the dynamics of JA conjugation is paramount for dissecting its signaling pathways and for the development of novel agrochemicals or therapeutics that modulate plant stress responses. Jarin-1 has emerged as a key chemical tool for this purpose, acting as a specific inhibitor of JAR1. This technical guide provides an in-depth overview of the jasmonic acid signaling pathway, the mechanism of this compound, and detailed experimental protocols for its use in studying JA conjugation.

The Jasmonic Acid Signaling Pathway

Jasmonic acid and its derivatives, collectively known as jasmonates (JAs), are lipid-derived signaling molecules. The core of the JA signaling pathway is the conjugation of JA to isoleucine to form the bioactive hormone, JA-Ile.

Biosynthesis of Jasmonic Acid: The biosynthesis of JA begins in the chloroplast with the release of α-linolenic acid from the membrane. Through a series of enzymatic reactions involving lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC), α-linolenic acid is converted to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it undergoes reduction by OPDA reductase 3 (OPR3) and three cycles of β-oxidation to yield jasmonic acid.

Activation of the Signaling Pathway: In the cytoplasm, the enzyme JAR1, a jasmonic acid-amido synthetase, conjugates JA with L-isoleucine in an ATP-dependent reaction to form (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), the most biologically active form of jasmonate.[1][2][3] JA-Ile then acts as a molecular glue, facilitating the interaction between its co-receptors: the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[2] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, which can then activate the expression of a wide range of JA-responsive genes involved in plant defense, growth inhibition, and other developmental processes.[4]

Jasmonic_Acid_Signaling cluster_biosynthesis JA Biosynthesis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha-Linolenic_Acid alpha-Linolenic_Acid OPDA OPDA alpha-Linolenic_Acid->OPDA LOX, AOS, AOC (Chloroplast) JA JA OPDA->JA OPR3, Beta-oxidation (Peroxisome) JA_cyto JA JAR1 JAR1 JA_cyto->JAR1 Isoleucine Isoleucine Isoleucine->JAR1 JA_Ile JA-Ile JAR1->JA_Ile ATP -> AMP + PPi JA_Ile_nuc JA-Ile JA_Ile->JA_Ile_nuc Transport This compound This compound This compound->JAR1 COI1 COI1 JA_Ile_nuc->COI1 JAZ JAZ COI1->JAZ promotes interaction MYC2 MYC2 JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation JA_responsive_genes JA-Responsive Genes MYC2->JA_responsive_genes activates Experimental_Workflow cluster_assay1 Root Growth Inhibition Assay cluster_assay2 Wound-Induced JA-Ile Assay A1 Seed Sterilization & Stratification A2 Germination on Control Medium A1->A2 A3 Transfer to Treatment Plates (MeJA +/- this compound) A2->A3 A4 Incubate Vertically (5-8 days) A3->A4 A5 Measure Primary Root Length A4->A5 B1 Treat Leaves with This compound or Mock B2 Mechanically Wound Leaves B1->B2 B3 Harvest & Freeze in Liquid N2 B2->B3 B4 Hormone Extraction B3->B4 B5 Quantify JA-Ile by LC-MS/MS B4->B5

References

Methodological & Application

Jarin-1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of Jarin-1, a selective inhibitor of jasmonic acid-amido synthetase (JAR1). This compound serves as a valuable chemical tool for studying jasmonate signaling pathways in plants.[1][2]

Introduction

This compound is a small molecule inhibitor that specifically targets JAR1, an enzyme responsible for the biosynthesis of the bioactive hormone (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile) from jasmonic acid (JA).[1][3] By inhibiting JAR1, this compound effectively blocks the downstream signaling cascade regulated by JA-Ile, which plays a crucial role in plant defense and development.[1][2] Its targeted mode of action makes it an essential tool for dissecting the complexities of jasmonate signaling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₈H₂₉N₃O₄[3]
Molecular Weight 471.55 g/mol [3]
CAS Number 1212704-51-2[3]
Appearance White to off-white solid[3]
Purity ≥98%[4]
IC₅₀ 3.8 μM for JAR1[3][4]

Stock Solution Preparation

Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This compound is soluble in DMSO and can be formulated for both in vitro and in vivo applications.

In Vitro Stock Solution (DMSO)

For most in vitro assays, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).

Protocol:

  • To prepare a 10 mM stock solution, add 2.12 mL of DMSO to 10 mg of this compound powder.

  • If necessary, use sonication to fully dissolve the compound.[3][5] Note that hygroscopic DMSO can affect solubility, so it is recommended to use a fresh, unopened bottle of DMSO.[3]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Solubility in DMSO:

Concentration (mg/mL)Molar Concentration (mM)Notes
33.3370.68Ultrasonic assistance may be needed.[3][4][5]
In Vivo Formulations

For animal or whole-plant studies, this compound can be prepared in various formulations to ensure solubility and bioavailability. It is recommended to prepare these solutions fresh on the day of use.[3]

Formulation 1: PEG300, Tween-80, and Saline

This formulation is suitable for many in vivo applications.

Protocol:

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, take 100 µL of the this compound DMSO stock.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.[3][4]

Formulation 2: SBE-β-CD in Saline

This formulation utilizes a cyclodextrin (B1172386) to enhance solubility.

Protocol:

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • To prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock to 900 µL of the 20% SBE-β-CD solution and mix well.[4]

Formulation 3: Corn Oil

For oral or other routes where an oil-based vehicle is preferred.

Protocol:

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock to 900 µL of corn oil and mix thoroughly.[3][4]

Solubility in In Vivo Formulations:

FormulationSolubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.30 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.30 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.30 mM)

Storage and Stability

Proper storage of this compound is essential to maintain its activity.

FormStorage TemperatureStability
Solid Powder -20°C3 years
4°C2 years
In Solvent (DMSO) -80°C6 months
-20°C1 month

Data compiled from multiple sources.[3][4][5][6]

General Storage Recommendations:

  • Store solid this compound in a dry, dark place.[6]

  • For stock solutions, it is highly recommended to aliquot into single-use volumes to minimize freeze-thaw cycles.[3]

  • Before use, allow the vial to warm to room temperature for at least 60 minutes before opening to prevent condensation.

Mechanism of Action and Signaling Pathway

This compound acts by inhibiting the enzyme JAR1, which catalyzes the conjugation of jasmonic acid (JA) to isoleucine (Ile) to form the biologically active JA-Ile.[2] JA-Ile then binds to its receptor, a complex formed by COI1 and a JAZ repressor protein, leading to the degradation of the JAZ protein and the activation of downstream transcription factors that regulate jasmonate-responsive genes. By blocking the synthesis of JA-Ile, this compound prevents the activation of this signaling pathway.

Jarin1_Signaling_Pathway cluster_synthesis JA-Ile Biosynthesis cluster_signaling Jasmonate Signaling JA Jasmonic Acid (JA) JAR1 JAR1 (Jasmonate-amido synthetase) JA->JAR1 Ile Isoleucine (Ile) Ile->JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JAR1->JA_Ile Conjugation COI1_JAZ COI1-JAZ Complex (Receptor) JA_Ile->COI1_JAZ Binding Degradation JAZ Degradation COI1_JAZ->Degradation Promotes TF Transcription Factors (e.g., MYC2) Degradation->TF Activation JRG Jasmonate-Responsive Genes TF->JRG Upregulation Jarin1 This compound Jarin1->JAR1 Inhibition

This compound inhibits the JAR1 enzyme, blocking JA-Ile synthesis and downstream signaling.

Experimental Protocols

The following is an example of a root growth inhibition assay used to test the efficacy of this compound. The effect of this compound can be species-specific, so it is advisable to test its functionality in the plant species of interest.[7]

Root Growth Inhibition Assay in Arabidopsis thaliana

Objective: To assess the ability of this compound to rescue the root growth inhibition caused by methyl jasmonate (MeJA).

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) agar (B569324) plates

  • MeJA stock solution

  • This compound stock solution (in DMSO)

  • Sterile water

  • Growth chamber

Workflow:

Workflow for the root growth inhibition assay.

Protocol:

  • Surface sterilize Arabidopsis thaliana seeds and stratify at 4°C for 2-3 days.

  • Germinate seeds on MS agar plates in a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.

  • After 4-5 days, transfer seedlings of uniform size to fresh MS plates containing the following treatments:

    • Control (vehicle, e.g., DMSO)

    • 10 µM MeJA

    • 10 µM this compound

    • 10 µM MeJA + 10 µM this compound

  • Incubate the plates vertically in the growth chamber for an additional 7-10 days.

  • Measure the length of the primary root for each seedling.

  • Statistically analyze the data to determine if this compound can alleviate the root growth inhibition caused by MeJA.

Expected Results:

TreatmentExpected Outcome
Control Normal root growth.
MeJA Significant inhibition of primary root growth.
This compound Minimal to no effect on root growth at appropriate concentrations.[7]
MeJA + this compound Partial or full rescue of the root growth inhibition observed with MeJA alone.[7]

Note: The optimal concentration of this compound and MeJA may vary depending on the plant species and experimental conditions. A dose-response experiment is recommended to determine the optimal concentrations. For instance, in some species, higher concentrations of this compound (e.g., 30 µM) might be necessary, while in others, it may not be effective.[7][8]

Concluding Remarks

This compound is a powerful tool for the study of jasmonate signaling. Adherence to proper preparation and storage protocols is crucial for its effective use. The provided protocols and data serve as a comprehensive guide for researchers utilizing this compound in their experiments. It is important to empirically determine the optimal working concentrations and to verify the activity of this compound in the specific biological system under investigation.

References

Application Notes and Protocols for Jarin-1 in Hydroponic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jarin-1 is a valuable chemical tool for dissecting the intricate network of jasmonate signaling in plants. As a specific inhibitor of the enzyme JASMONATE RESISTANT 1 (JAR1), this compound effectively blocks the biosynthesis of the bioactive conjugate jasmonoyl-isoleucine (JA-Ile), a key hormone in plant defense and development.[1][2][3][4] The application of this compound in hydroponic systems offers a precise method to study the role of the jasmonate pathway in root development, nutrient uptake, and responses to various stresses in a controlled environment.

These application notes provide a comprehensive guide for the utilization of this compound in hydroponic research, detailing its mechanism of action, experimental protocols, and critical considerations for its effective use.

Mechanism of Action

This compound functions by specifically inhibiting the activity of JAR1, an enzyme that catalyzes the conjugation of jasmonic acid (JA) to the amino acid isoleucine.[1][5][6] This conjugation is a critical step in the activation of the jasmonate signaling pathway. The resulting JA-Ile acts as a ligand, binding to the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the SCFCOI1 E3 ubiquitin ligase complex.[7][8][9] This binding event leads to the ubiquitination and subsequent degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[7][8][9] The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes involved in a wide array of physiological processes, including defense against pests and pathogens, as well as growth regulation.[7][9][10] By inhibiting JAR1, this compound prevents the formation of JA-Ile, thereby keeping the signaling pathway in its repressed state.

Signaling Pathway of this compound Inhibition

Jarin1_Signaling_Pathway cluster_0 Cell JA Jasmonic Acid (JA) JAR1 JAR1 JA->JAR1 Ile Isoleucine Ile->JAR1 JA_Ile JA-Isoleucine (JA-Ile) JAR1->JA_Ile Conjugation Jarin1 This compound Jarin1->JAR1 Inhibition COI1 COI1 JA_Ile->COI1 Binding JAZ JAZ Repressor COI1->JAZ Promotes Degradation MYC2 MYC2/Other TFs JAZ->MYC2 Repression JR_Genes Jasmonate-Responsive Genes MYC2->JR_Genes Activation Response Physiological Response (e.g., Defense, Growth Inhibition) JR_Genes->Response

Caption: Mechanism of this compound action in the jasmonate signaling pathway.

Critical Consideration: Species-Specificity

A crucial factor to consider when using this compound is its high degree of species-specificity .[11][12][13][14] While this compound has been demonstrated to be a potent inhibitor of JAR1 in Arabidopsis thaliana and Medicago truncatula, studies have shown it to be ineffective in other species such as tomato (Solanum lycopersicum) and black mustard (Brassica nigra).[11][12][13][14]

Therefore, it is imperative to conduct preliminary dose-response experiments to validate the efficacy of this compound in the specific plant species and ecotype under investigation before proceeding with large-scale hydroponic studies.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and its observed effects based on published literature. These values should serve as a starting point for designing dose-response experiments in your hydroponic system.

Plant SpeciesThis compound ConcentrationObserved EffectReference
Arabidopsis thaliana10 µM, 30 µMInhibition of JA-Ile production in seedlings.[15]
Arabidopsis thalianaNot SpecifiedAlleviation of MeJA-induced root growth inhibition.[11]
Medicago truncatula5 µM, 10 µMPartial alleviation of MeJA-induced root growth inhibition.[11][16]
Solanum lycopersicum10 µMNo effect on MeJA-induced root growth inhibition.[11][12]
Solanum lycopersicum30 µMNo effect on wound-induced JA-Ile accumulation.[11][13]
Brassica nigra10 µMNo effect on MeJA-induced root growth inhibition.[11][12]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (CAS: 1212704-51-2)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Protocol:

  • Due to its hydrophobic nature, this compound should be dissolved in DMSO to prepare a concentrated stock solution. A stock concentration of 10 mM is recommended.

  • To prepare a 10 mM stock solution, dissolve 4.715 mg of this compound (MW: 471.55 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[17]

Note: The final concentration of DMSO in the hydroponic solution should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects on plant growth. A vehicle control (hydroponic solution with the same concentration of DMSO as the this compound treatment) must be included in all experiments.

Protocol for Preliminary Dose-Response Experiment

Objective: To determine the effective concentration of this compound for inhibiting jasmonate-induced responses in the target plant species. A common and easily quantifiable response is the inhibition of root growth by methyl jasmonate (MeJA).

Materials:

  • Seeds of the target plant species

  • Sterile agar (B569324) plates or hydroponic pouches for germination

  • Hydroponic nutrient solution (e.g., Hoagland's or Murashige and Skoog)

  • This compound stock solution (10 mM in DMSO)

  • Methyl jasmonate (MeJA) solution (e.g., 10 mM in ethanol)

  • Sterile containers for hydroponic culture (e.g., beakers, small tanks)

  • Aeration system (if necessary for the plant species)

Protocol:

  • Germination: Germinate seeds under sterile conditions on agar plates or in hydroponic pouches until they develop a primary root.

  • Transplantation: Transfer seedlings of uniform size to the hydroponic containers filled with the appropriate nutrient solution. Allow the seedlings to acclimate for a few days.

  • Treatment Application:

    • Prepare a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50 µM) in the hydroponic solution.

    • For each this compound concentration, prepare two sets of treatments: one with MeJA and one without. A typical concentration of MeJA to induce root growth inhibition is 10-50 µM.

    • Include a vehicle control (DMSO) and a MeJA + vehicle control.

  • Experimental Conditions: Grow the seedlings under controlled environmental conditions (photoperiod, light intensity, temperature, humidity).

  • Data Collection: After a defined period (e.g., 7-14 days), carefully remove the seedlings and measure the primary root length.

  • Analysis: Compare the root lengths across the different treatments. If this compound is effective, you should observe a rescue of the root growth inhibition caused by MeJA at certain concentrations.

Protocol for this compound Application in a Recirculating Hydroponic System

Objective: To investigate the long-term effects of this compound on plant development, nutrient uptake, or stress responses in a mature hydroponic system.

Materials:

  • Established recirculating hydroponic system with mature plants

  • This compound stock solution (10 mM in DMSO)

  • pH and EC meters

  • Nutrient stock solutions

Protocol:

  • System Preparation: Ensure the hydroponic system is stable, with pH and electrical conductivity (EC) within the optimal range for the plant species.

  • This compound Application:

    • Calculate the total volume of the nutrient solution in the system.

    • Determine the desired final concentration of this compound based on the results of the preliminary dose-response experiment.

    • Add the calculated volume of the this compound stock solution to the nutrient reservoir. It is recommended to add the inhibitor slowly in an area of high water flow to ensure rapid and even distribution.

  • Monitoring and Maintenance:

    • Monitor the pH and EC of the nutrient solution daily and adjust as necessary.

    • Observe the plants for any phenotypic changes, such as alterations in growth rate, leaf morphology, or signs of stress.

    • The stability of this compound in a hydroponic solution over extended periods has not been extensively studied. For long-term experiments, it may be necessary to replenish the this compound periodically (e.g., every 3-5 days) or with each nutrient solution change. This should be determined empirically.

  • Sampling and Analysis: Collect tissue samples (roots, shoots, leaves) at desired time points for physiological, biochemical, or molecular analysis (e.g., gene expression, hormone profiling, metabolite analysis).

Experimental Workflow and Visualization

The following diagram illustrates a typical workflow for an experiment involving this compound in a hydroponic system.

Jarin1_Hydroponic_Workflow cluster_0 Experimental Phases cluster_1 Detailed Steps A Phase 1: Preparation B Phase 2: Preliminary Testing A->B C Phase 3: Hydroponic Experiment B->C D Phase 4: Data Analysis C->D A1 Prepare this compound Stock Solution B1 Dose-Response Experiment (this compound +/- MeJA) A1->B1 A2 Germinate Seeds C1 Acclimatize Plants in Hydroponic System A2->C1 A3 Prepare Hydroponic System A3->C1 B2 Determine Effective Concentration B1->B2 C2 Apply this compound to Nutrient Solution B2->C2 C1->C2 C3 Monitor Plant Phenotype and System Parameters C2->C3 C4 Collect Samples C3->C4 D1 Physiological Measurements C4->D1 D2 Biochemical Assays C4->D2 D3 Molecular Analysis C4->D3 D4 Statistical Analysis and Interpretation D1->D4 D2->D4 D3->D4

Caption: A generalized workflow for using this compound in hydroponic research.

Concluding Remarks

This compound is a powerful tool for investigating the role of jasmonate signaling in plants. Its application in hydroponic systems allows for precise control over the root environment, enabling detailed studies of root biology and plant responses to a variety of stimuli. However, researchers must be mindful of the compound's pronounced species-specificity and conduct thorough preliminary experiments to ensure its efficacy in their chosen model system. By following the protocols and considerations outlined in these notes, scientists can effectively utilize this compound to advance our understanding of plant biology and its applications in agriculture and drug development.

References

Application Note: Quantitative Analysis of JA-Isoleucine Levels Following Jarin-1 Treatment Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of Jasmonoyl-L-isoleucine (JA-Ile), the biologically active form of the plant hormone jasmonate, following treatment with Jarin-1. This compound is a known chemical inhibitor that specifically targets the JA-Ile synthetase, JAR1, thereby blocking the production of JA-Ile.[1][2] Accurate measurement of the resulting changes in JA-Ile levels is critical for studying jasmonate signaling pathways and for the development of novel chemical tools in plant biology. The protocol described herein outlines plant treatment, phytohormone extraction, and subsequent analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a high-throughput and precise methodology for researchers.

Introduction

Jasmonates are a class of lipid-derived hormones that are essential regulators of plant growth, development, and defense responses against biotic and abiotic stresses.[1][3] The most potent form of this hormone is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), which is synthesized from Jasmonic Acid (JA) by the enzyme JASMONATE RESISTANT 1 (JAR1), an amino acid synthetase.[4][5][6] The JA-Ile molecule acts as a critical signal by promoting the interaction between its receptor, COI1, and JAZ repressor proteins, leading to the degradation of JAZs and the activation of downstream gene expression.[5][7]

This compound has been identified as a selective small-molecule inhibitor of JAR1.[1][2] By impairing the activity of the JA-Ile synthetase, this compound effectively prevents the synthesis of the active hormone, making it an invaluable tool for dissecting the complex jasmonate signaling network.[1] This application note provides a comprehensive protocol for treating plant tissues with this compound and subsequently quantifying the changes in endogenous JA-Ile levels using LC-MS/MS, a highly sensitive and specific analytical technique for phytohormone analysis.[8][9]

Jasmonate Signaling and this compound Inhibition

The core of the jasmonate signaling pathway involves the enzymatic conversion of JA to JA-Ile by JAR1. This compound specifically inhibits this step. The diagram below illustrates this mechanism.

Jasmonate_Signaling cluster_synthesis JA-Ile Biosynthesis cluster_inhibition Inhibition cluster_signaling Downstream Signaling JA Jasmonic Acid JA_Ile JA-Isoleucine (Active Hormone) JA->JA_Ile JAR1 Enzyme Ile L-Isoleucine Ile->JA_Ile JAR1 Enzyme Receptor COI1-JAZ Receptor Complex JA_Ile->Receptor Binds to Jarin1 This compound JAR1_enzyme JAR1 Enzyme Jarin1->JAR1_enzyme Inhibits Activity Degradation JAZ Repressor Degradation Receptor->Degradation Gene_Expression Gene Expression (e.g., Defense Responses) Degradation->Gene_Expression Experimental_Workflow start Plant Material (e.g., Arabidopsis seedlings) treatment Treatment Application (Control vs. This compound) start->treatment harvest Harvest & Flash Freeze in Liquid Nitrogen treatment->harvest homogenize Homogenize Frozen Tissue harvest->homogenize extract Phytohormone Extraction (Cold Solvent + Internal Standards) homogenize->extract purify Sample Purification (Centrifugation / SPE) extract->purify analyze LC-MS/MS Analysis (MRM Mode) purify->analyze data Data Processing & Quantification analyze->data end Results Table data->end

References

Application Notes and Protocols for Investigating Insect Herbivory Responses Using Jarin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Jarin-1 is a valuable chemical tool for dissecting the intricate signaling networks that govern plant defenses against insect herbivory. It is the first identified small-molecule inhibitor of JASMONATE-RESISTANT 1 (JAR1), a key enzyme in the jasmonate signaling pathway.[1][2][3] Jasmonates, a class of lipid-derived plant hormones, are crucial for regulating plant growth, development, and responses to various stresses, including attacks from herbivorous insects.[4][5] The most biologically active form of jasmonate is jasmonoyl-L-isoleucine (JA-Ile).[6] this compound specifically inhibits the enzymatic conjugation of jasmonic acid (JA) to isoleucine, thereby blocking the biosynthesis of JA-Ile and allowing for the study of its specific roles in plant defense.[1][3]

Mechanism of Action

Insect herbivory or mechanical wounding triggers the synthesis of JA in plant tissues. The enzyme JAR1 then catalyzes the formation of the active hormone JA-Ile.[2][6] JA-Ile acts as a molecular glue, promoting the interaction between its receptor, CORONATINE INSENSITIVE 1 (COI1), and Jasmonate ZIM-domain (JAZ) repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors, such as MYC2, which in turn activate the expression of a wide array of defense-related genes. These genes encode for the production of anti-herbivore compounds, such as proteinase inhibitors, and volatile organic compounds that can attract natural enemies of the herbivores. This compound acts as a specific inhibitor of JAR1, preventing the formation of JA-Ile and thus blocking the downstream activation of jasmonate-mediated defense responses.[1][3]

Applications

  • Dissecting Jasmonate Signaling: this compound allows for the temporal and conditional inhibition of JA-Ile biosynthesis, providing a powerful tool to study the specific roles of this bioactive hormone in various physiological processes without the need for generating stable genetic mutants.

  • Investigating Plant-Insect Interactions: By blocking the induction of jasmonate-mediated defenses, this compound can be used to study how these defenses impact insect behavior, performance, and population dynamics.

  • Screening for Novel Defense-Modulating Compounds: this compound can be used as a positive control in high-throughput screening assays aimed at identifying new molecules that modulate the jasmonate signaling pathway for crop protection.

  • Understanding Herbivore Counter-Strategies: Researchers can use this compound to investigate how insect herbivores may overcome or suppress jasmonate-mediated plant defenses.

Species Specificity

It is crucial to note that the efficacy of this compound is highly species-specific. While it has been shown to be a potent inhibitor of JAR1 in Arabidopsis thaliana, Cardamine hirsuta, and Medicago truncatula, it does not exhibit the same activity in other species such as Solanum lycopersicum (tomato) and Brassica nigra.[4] Therefore, it is essential to validate the activity of this compound in the specific plant species of interest before conducting large-scale experiments.

Data Presentation

Table 1: Effect of this compound on Methyl Jasmonate (MeJA)-Induced Root Growth Inhibition in Medicago truncatula

TreatmentThis compound (µM)MeJA (µM)Average Root Length (cm)Standard Deviation
Mock0011.5± 1.8
MeJA0104.2± 1.5
This compound5010.8± 2.1
This compound1009.5± 1.9
This compound3006.8± 1.6
This compound + MeJA5107.9± 2.0
This compound + MeJA10108.5± 2.2
This compound + MeJA30105.5± 1.7

Data adapted from Zeng et al. (2023). Root length was measured eight days after treatment.[4]

Table 2: Effect of this compound on Wound-Induced JA-Ile Accumulation in Solanum lycopersicum Leaf Disks

TreatmentWoundingJA-Ile (pmol/g FW)Standard Deviation
Mock (DMSO)-15.2± 3.5
Mock (DMSO)+258.3± 45.7
This compound (30 µM)-18.9± 4.1
This compound (30 µM)+249.6± 51.2

Data adapted from Zeng et al. (2023). Leaf disks were pre-treated with this compound or a mock solution for 1 hour before wounding. JA-Ile levels were measured 1 hour after wounding.[4] Note that in this species, this compound did not significantly inhibit wound-induced JA-Ile accumulation.

Table 3: Performance of Pieris rapae Larvae on Arabidopsis thaliana Wild-Type and jar1-1 Mutant Plants

Plant GenotypeAverage Larval Weight (mg) after 10 daysStandard Error
Wild-Type (Col-0)18.5± 1.5
jar1-1 Mutant25.2± 2.0

Data adapted from a study on the jar1-1 mutant, which genetically mimics the effect of this compound by lacking a functional JAR1 enzyme. This data is provided as an illustration of the expected biological outcome of inhibiting JAR1 function on herbivore performance. Direct quantitative data from an insect herbivory experiment using this compound application was not available in the reviewed literature.

Experimental Protocols

Protocol 1: Root Growth Inhibition Assay to Validate this compound Activity

This protocol is adapted from Zeng et al. (2023) and is designed to test the biological activity of this compound in a given plant species.[4]

Materials:

  • Seeds of the plant species of interest

  • Petri dishes with sterile germination medium (e.g., 0.8% agar)

  • 50 mL Falcon tubes

  • Half-strength Hoagland's solution

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Methyl jasmonate (MeJA) stock solution (e.g., 10 mM in ethanol)

  • Growth chamber with controlled light and temperature conditions

  • Ruler or digital caliper for root length measurement

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize seeds according to standard protocols for the species.

    • Place seeds on sterile germination medium in Petri dishes and incubate in the dark at 4°C for 2-4 days for stratification.

    • Transfer the plates to a growth chamber under long-day conditions (16h light/8h dark) at 22-24°C for germination.

  • Seedling Transfer and Treatment:

    • After 4-5 days of germination, carefully transfer seedlings of uniform size into 50 mL Falcon tubes containing 40 mL of sterile half-strength Hoagland's solution. Use aluminum foil to cover the tubes and hold the seedlings in place.

    • Prepare treatment solutions by adding this compound and/or MeJA to the Hoagland's solution to achieve the desired final concentrations (e.g., 0, 5, 10, 30 µM this compound and 0 or 10 µM MeJA). Include a mock control with the same concentration of the solvent (DMSO) used for the this compound stock.

    • Ensure each treatment group has a sufficient number of replicates (n ≥ 15).

  • Incubation and Data Collection:

    • Incubate the seedlings in the growth chamber for 8-12 days.

    • Carefully remove the seedlings from the tubes and measure the length of the primary root using a ruler or digital caliper.

    • Record the data and perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between treatments. A successful this compound treatment should rescue the root growth inhibition caused by MeJA.

Protocol 2: Insect Herbivory Bioassay

This protocol provides a general framework for assessing the effect of this compound on insect herbivore performance.

Materials:

  • Plants grown to the desired developmental stage (e.g., 4-5 week old Arabidopsis thaliana)

  • This compound solution (e.g., 10-50 µM in water with 0.01% Tween-20 as a surfactant)

  • Mock solution (water with 0.01% Tween-20)

  • Spray bottle or pipette for this compound application

  • Insect herbivores (e.g., first-instar Spodoptera exigua larvae)

  • Ventilated insect rearing containers or clip cages

  • Fine paintbrush for transferring larvae

  • Analytical balance for weighing larvae

  • Digital scanner or camera and image analysis software for measuring leaf area consumption

  • Growth chamber with controlled conditions suitable for both the plant and the insect.

Procedure:

  • Plant Treatment:

    • Randomly assign plants to treatment and control groups.

    • Thoroughly spray the leaves of the treatment group with the this compound solution until runoff.

    • Spray the control group with the mock solution.

    • Allow the plants to dry for at least 24 hours before introducing the insects.

  • Insect Infestation:

    • Place a pre-weighed first-instar larva on a leaf of each plant. For whole-plant assays, you can place multiple larvae per plant in a ventilated container. For single-leaf assays, use clip cages to confine the larva to a specific leaf.

    • Ensure a sufficient number of replicates for each treatment (n ≥ 20).

  • Data Collection and Analysis:

    • After a set period (e.g., 7-10 days), carefully remove the larvae from the plants.

    • Weigh each larva to determine the final weight. Calculate the larval weight gain.

    • Excise the leaves that were fed upon and scan or photograph them. Use image analysis software to quantify the leaf area consumed.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare insect performance between this compound treated and control plants.

Protocol 3: Quantification of JA-Ile by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of JA-Ile from plant tissue.

Materials:

  • Plant tissue (100-200 mg fresh weight)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • 2 mL microcentrifuge tubes

  • Extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid)

  • Internal standard (e.g., D2-JA-Ile)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Collection and Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer a known amount of powdered tissue (e.g., 100 mg) to a 2 mL microcentrifuge tube.

    • Add 1 mL of cold extraction solvent containing the internal standard.

    • Vortex thoroughly and incubate at 4°C for 1 hour with shaking.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Sample Cleanup:

    • Transfer the supernatant to a new tube.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering compounds. Condition the cartridge with methanol, equilibrate with the extraction solvent, load the sample, wash with a non-eluting solvent, and elute the phytohormones with a suitable solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen gas.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a small volume of the initial mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set up the mass spectrometer for multiple reaction monitoring (MRM) to specifically detect and quantify JA-Ile and the internal standard based on their parent and daughter ion masses.

    • Quantify the amount of JA-Ile in the sample by comparing its peak area to that of the internal standard and a standard curve.

Visualizations

Jarin1_Signaling_Pathway Herbivory Insect Herbivory / Wounding JA Jasmonic Acid (JA) Herbivory->JA triggers biosynthesis JAR1 JAR1 JA->JAR1 Isoleucine Isoleucine Isoleucine->JAR1 JA_Ile JA-Isoleucine (JA-Ile) JAR1->JA_Ile conjugates Jarin1 This compound Jarin1->JAR1 inhibits SCF_COI1 SCF-COI1-JAZ Complex JA_Ile->SCF_COI1 promotes binding COI1 COI1 COI1->SCF_COI1 JAZ JAZ Repressor JAZ->SCF_COI1 TF Transcription Factors (e.g., MYC2) JAZ->TF represses Proteasome 26S Proteasome SCF_COI1->Proteasome targets for degradation JAZ_degradation JAZ Degradation Proteasome->JAZ_degradation JAZ_degradation->TF Defense_Genes Defense Gene Expression TF->Defense_Genes activates Defense_Response Defense Response (e.g., secondary metabolites, proteinase inhibitors) Defense_Genes->Defense_Response

Caption: Jasmonate signaling pathway and the mode of action of this compound.

Jarin1_Experimental_Workflow start Start: Formulate Research Question plant_prep 1. Plant Preparation (Growth to desired stage) start->plant_prep treatment 2. This compound Treatment (Spray application) plant_prep->treatment control Mock Treatment (Solvent control) plant_prep->control herbivory 3. Insect Herbivory (Introduction of larvae) treatment->herbivory control->herbivory data_collection 4. Data Collection herbivory->data_collection insect_performance Insect Performance (Weight gain, survival) data_collection->insect_performance plant_damage Plant Damage (Leaf area consumed) data_collection->plant_damage metabolite_analysis Metabolite Analysis (e.g., JA-Ile, defense compounds) data_collection->metabolite_analysis analysis 5. Data Analysis & Interpretation insect_performance->analysis plant_damage->analysis metabolite_analysis->analysis

Caption: Experimental workflow for investigating insect herbivory responses using this compound.

Logical_Relationship Jarin1 This compound Application JAR1_inhibition Inhibition of JAR1 Jarin1->JAR1_inhibition JA_Ile_decrease Decreased JA-Ile Biosynthesis JAR1_inhibition->JA_Ile_decrease Defense_suppression Suppression of JA-mediated Defenses JA_Ile_decrease->Defense_suppression Insect_performance_increase Increased Insect Herbivore Performance Defense_suppression->Insect_performance_increase

Caption: Logical relationship of this compound application and its effect on insect herbivory.

References

Jarin-1: A Chemical Probe for Dissecting Jasmonate-Mediated Abiotic Stress Responses in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates (JAs) are a class of lipid-derived phytohormones that play a critical role in regulating plant growth, development, and responses to a wide array of stresses, including both biotic and abiotic challenges. The most bioactive form of jasmonate is jasmonoyl-L-isoleucine (JA-Ile). The conjugation of jasmonic acid (JA) to isoleucine is catalyzed by the enzyme JASMONATE RESISTANT 1 (JAR1). Understanding the precise role of JA-Ile in stress responses is crucial for developing strategies to enhance crop resilience. Jarin-1 has been identified as a potent and selective inhibitor of the JAR1 enzyme in the model plant Arabidopsis thaliana and has been shown to be effective in other species such as Medicago truncatula.[1][2] By blocking the biosynthesis of JA-Ile, this compound serves as a valuable chemical tool to dissect the specific functions of this active hormone in various physiological processes, including plant responses to abiotic stresses like drought and salinity.[3][4]

These application notes provide a comprehensive overview of the use of this compound in studying abiotic stress responses in plants. They include detailed protocols for testing the efficacy of this compound and for applying it in abiotic stress assays, along with quantitative data from relevant studies. The provided information is intended to guide researchers in designing and conducting experiments to elucidate the role of JA-Ile signaling in plant stress tolerance.

Mechanism of Action of this compound

This compound acts as a specific inhibitor of the JA-Ile synthetase JAR1.[5] By binding to the active site of JAR1, this compound prevents the conjugation of jasmonic acid with isoleucine, thereby blocking the production of the biologically active JA-Ile. This inhibition allows researchers to study the physiological and molecular consequences of reduced JA-Ile levels, effectively creating a "chemical knockout" of this signaling pathway. It is important to note that the efficacy of this compound is species-specific, and its activity should be validated in the plant species of interest before extensive use.[1][2]

Data Presentation

Table 1: Effect of this compound on MeJA-Induced Root Growth Inhibition in Medicago truncatula
TreatmentRoot Length (cm) ± SD
Mock10.2 ± 1.5
10 µM MeJA4.5 ± 1.2
5 µM this compound + 10 µM MeJA7.8 ± 1.4
10 µM this compound + 10 µM MeJA8.5 ± 1.6
30 µM this compound + 10 µM MeJA6.2 ± 1.3

Data adapted from a study on the effect of this compound in different plant species. The results demonstrate that this compound can alleviate the inhibitory effect of Methyl Jasmonate (MeJA) on root growth in Medicago truncatula, indicating its bioactivity in this species.[1]

Table 2: Effect of this compound on Wound-Induced JA-Ile Accumulation in Solanum lycopersicum (Tomato)
TreatmentJA-Ile (pmol/g FW) ± SD
Mock (Unwounded)50 ± 15
Mock (Wounded)850 ± 120
30 µM this compound (Wounded)820 ± 110

Data adapted from a study showing the species-specificity of this compound. In tomato leaf disks, this compound did not inhibit the wound-induced accumulation of JA-Ile, suggesting it is not an effective inhibitor of JAR1 in this species.[1]

Experimental Protocols

Protocol 1: Validation of this compound Efficacy via Root Growth Inhibition Assay

This protocol is designed to test the biological activity of this compound in a specific plant species by assessing its ability to counteract the inhibitory effects of exogenously applied MeJA on primary root growth.

Materials:

  • Seeds of the plant species of interest (e.g., Arabidopsis thaliana, Medicago truncatula)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Agar (B569324)

  • Petri dishes

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Methyl Jasmonate (MeJA) stock solution (e.g., 10 mM in ethanol)

  • Sterile water

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize seeds using your standard laboratory protocol (e.g., 70% ethanol (B145695) for 1 minute, followed by 10% bleach with Tween-20 for 10 minutes, and then rinse 5 times with sterile water).

    • Plate the sterilized seeds on MS agar plates.

    • Stratify the seeds by incubating the plates at 4°C in the dark for 2-4 days to ensure uniform germination.

    • Transfer the plates to a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C for germination.

  • This compound and MeJA Treatment:

    • Prepare MS agar plates containing different concentrations of this compound and/or MeJA. It is recommended to test a range of this compound concentrations (e.g., 1, 5, 10, 30 µM) with a fixed concentration of MeJA that is known to cause significant root growth inhibition (e.g., 10 µM or 50 µM).

    • Include the following control plates:

      • MS only (Mock)

      • MS with the solvent for this compound (e.g., DMSO)

      • MS with MeJA only

      • MS with this compound only at each tested concentration.

    • After 4-5 days of germination, carefully transfer seedlings of uniform size to the treatment plates.

  • Data Collection and Analysis:

    • Place the plates vertically in the growth chamber to allow for straight root growth.

    • After 7-10 days of growth on the treatment plates, photograph the plates.

    • Measure the primary root length of at least 15-20 seedlings per treatment using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each treatment.

    • Statistically analyze the data using an appropriate test (e.g., ANOVA followed by Tukey's HSD test) to determine if this compound significantly alleviates the MeJA-induced root growth inhibition.

Protocol 2: Proposed Workflow for Investigating the Role of JA-Ile in Salt Stress Tolerance Using this compound

This protocol outlines a proposed experimental workflow to investigate the involvement of JA-Ile in the response of plants to salt stress, using this compound as an inhibitor.

Materials:

  • Plants of a species in which this compound is known to be active (e.g., Arabidopsis thaliana)

  • Pots with a suitable soil mix

  • This compound solution (concentration determined from efficacy tests, e.g., 30 µM)

  • NaCl solution (e.g., 150 mM or 200 mM)

  • Control solution (water with the same concentration of solvent as the this compound solution)

  • Growth chamber with controlled conditions

Procedure:

  • Plant Growth and Treatment:

    • Grow plants under optimal conditions in a growth chamber for 3-4 weeks.

    • Divide the plants into four treatment groups:

      • Control (water)

      • This compound only

      • NaCl only

      • This compound + NaCl

    • Pre-treat the respective groups with either the control solution or this compound solution by soil drenching 24 hours before inducing salt stress.

    • Induce salt stress by watering the NaCl-treated groups with the NaCl solution. Maintain the stress for a desired period (e.g., 7-14 days).

  • Phenotypic and Physiological Analysis:

    • Survival Rate: After the stress period, score the number of surviving plants in each group.

    • Biomass Measurement: Harvest the shoots and roots, and measure their fresh and dry weight.

    • Chlorophyll (B73375) Content: Measure the chlorophyll content of the leaves using a spectrophotometer.

    • Oxidative Stress Markers: Measure the levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes (e.g., SOD, CAT, APX) in plant tissues.[10]

  • Molecular Analysis:

    • Gene Expression Analysis: Harvest tissues at different time points after stress induction and analyze the expression of known stress-responsive genes and JA-responsive genes using RT-qPCR.

    • Phytohormone Analysis: Quantify the levels of JA, JA-Ile, and other relevant hormones like abscisic acid (ABA) using techniques like LC-MS/MS to confirm the effect of this compound and understand the hormonal crosstalk.

Visualizations

Jasmonate Signaling Pathway in Abiotic Stress

Jasmonate_Signaling_Abiotic_Stress cluster_stress Abiotic Stress (Drought, Salinity) cluster_biosynthesis JA-Ile Biosynthesis cluster_signaling Signal Transduction cluster_response Plant Response stress Drought / Salinity JA Jasmonic Acid (JA) stress->JA stimulates JAR1 JAR1 (JA-Ile Synthetase) JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JAR1->JA_Ile synthesizes Jarin1 This compound Jarin1->JAR1 inhibits COI1 COI1 (Receptor) JA_Ile->COI1 binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 forms JAZ JAZ Repressors Proteasome 26S Proteasome JAZ->Proteasome degraded by TF Transcription Factors (e.g., MYC2) JAZ->TF represses SCF_COI1->JAZ targets for degradation Gene_Expression Expression of Stress-Responsive Genes TF->Gene_Expression activates Stress_Response Abiotic Stress Tolerance Gene_Expression->Stress_Response leads to

Caption: Jasmonate signaling pathway under abiotic stress.

Experimental Workflow for this compound Application in Abiotic Stress Studies

Jarin1_Workflow start Plant Growth (e.g., Arabidopsis, 3-4 weeks) pretreatment This compound Pre-treatment (24 hours) start->pretreatment stress_induction Induce Abiotic Stress (e.g., 150 mM NaCl) pretreatment->stress_induction phenotyping Phenotypic Analysis (Survival, Biomass) stress_induction->phenotyping physiological Physiological Assays (Chlorophyll, Electrolyte Leakage, ROS) stress_induction->physiological molecular Molecular Analysis (Gene Expression, Hormone Levels) stress_induction->molecular data_analysis Data Analysis and Interpretation phenotyping->data_analysis physiological->data_analysis molecular->data_analysis

Caption: Experimental workflow for using this compound.

Disclaimer: The provided protocols, particularly for abiotic stress assays using this compound, are intended as a guiding framework. Researchers should optimize concentrations, treatment durations, and analytical methods based on their specific plant species, experimental setup, and research questions. It is highly recommended to perform pilot experiments to validate the efficacy of this compound and to determine the optimal experimental conditions.

References

Troubleshooting & Optimization

Jarin-1 species specificity and limitations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Jarin-1, a selective inhibitor of the jasmonate-isoleucine (JA-Ile) synthetase JAR1. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of jasmonate responses.[1] It functions by specifically inhibiting the activity of the JA-Ile synthetase JAR1, an enzyme responsible for the conjugation of jasmonic acid (JA) to isoleucine to form the biologically active hormone JA-Ile.[1][2] By preventing the synthesis of JA-Ile, this compound effectively blocks downstream jasmonate signaling pathways that are crucial for plant defense and various developmental processes.[1][2]

Q2: Is this compound effective in all plant species?

A2: No, the inhibitory effect of this compound is highly species-specific.[3][4][5][6] While it was first identified as a potent inhibitor in Arabidopsis thaliana and has shown activity in Medicago truncatula, it is not effective in other species such as Solanum lycopersicum (tomato) and Brassica nigra.[3][4][5] Therefore, it is crucial to validate the efficacy of this compound in your specific model organism before proceeding with extensive experiments.[3][4][6]

Q3: What are the known off-target effects of this compound?

A3: Current research suggests that this compound is highly selective for JAR1. Studies in Arabidopsis thaliana have shown that it does not affect closely related enzymes from the same superfamily.[1][7] Furthermore, treatment with this compound did not appear to impact other hormone signaling pathways, such as those for auxin and salicylic (B10762653) acid.[7]

Troubleshooting Guide

Problem 1: this compound does not elicit the expected phenotype in my experiments.

  • Possible Cause: Species-specific inactivity.

    • Solution: The efficacy of this compound is not universal across all plant species.[3][4][5][6] It is essential to perform a preliminary dose-response experiment to confirm that this compound is active in your plant species of interest. An established method is the root growth inhibition assay, where the ability of this compound to counteract the inhibitory effect of methyl jasmonate (MeJA) on root growth is assessed.[3][4]

  • Possible Cause: Inadequate concentration or experimental conditions.

    • Solution: The optimal concentration of this compound can vary between species and experimental setups. It is advisable to test a range of concentrations. For instance, while 10 µM this compound showed effects in M. truncatula, a higher concentration of 30 µM was used in experiments with A. thaliana and was found to be ineffective in S. lycopersicum.[3] Ensure that the solvent and application method are appropriate for your system.

Problem 2: How can I confirm that this compound is inhibiting JAR1 activity in my model organism?

  • Solution: The most direct method is to measure the levels of JA-Ile in response to a stimulus (e.g., wounding) with and without this compound treatment. A significant reduction in JA-Ile accumulation in the presence of this compound would confirm its inhibitory activity. For example, in wounded tomato leaf disks, this compound did not affect the biosynthesis of JA-Ile, indicating its ineffectiveness in this species.[3][8]

Data Presentation

Table 1: Species Specificity of this compound in Root Growth Inhibition Assays

SpeciesThis compound Effect on MeJA-induced Root Growth InhibitionBiologically Active?Reference
Arabidopsis thalianaAlleviatedYes[3]
Medicago truncatulaAlleviatedYes[3][4][5]
Solanum lycopersicumNo effectNo[3][4][5]
Brassica nigraNo effectNo[3][4][5]

Table 2: Effect of this compound on Root Length in S. lycopersicum and B. nigra

Treatment (10 µM each)S. lycopersicum Root Length (cm, mean ± SD)B. nigra Root Length (cm, mean ± SD)Reference
Mock (DMSO)9.88 ± 1.8311.85 ± 1.72[8]
MeJA3.76 ± 1.623.81 ± 1.37[8]
This compound9.90 ± 1.1012.97 ± 2.29[8]
MeJA + this compound4.23 ± 2.023.94 ± 1.48[8]

Experimental Protocols

Root Growth Inhibition Assay

This protocol is adapted from studies investigating the species specificity of this compound.[3][4]

  • Seedling Germination: Germinate seeds of the plant species of interest on agar (B569324) plates in the dark.

  • Seedling Transfer: After 4 days, transfer seedlings to 50 ml falcon tubes containing a half-strength Hoagland's solution.

  • Treatment Application: Supplement the Hoagland's solution with the desired concentrations of MeJA and/or this compound. A common concentration to test is 10 µM for both compounds. Include a mock control with the solvent (e.g., DMSO).

  • Incubation: Incubate the seedlings for 8 days under controlled conditions (e.g., 25°C day/21°C night, 16-h light: 8-h dark).[8]

  • Data Collection: Carefully remove the seedlings and measure the primary root length.

  • Analysis: Compare the root lengths across different treatments to determine if this compound alleviates the root growth inhibition caused by MeJA.

Wound-Induced JA-Ile Accumulation Assay

This protocol is based on the methodology used to test this compound efficacy in tomato.[3][8]

  • Plant Material: Use leaf disks from 6-week-old plants.

  • This compound Pre-treatment: Float the leaf disks on a solution containing either the solvent (mock) or 30 µM this compound for one hour.

  • Wounding: After pre-treatment, wound half of the leaf disks in each treatment group using forceps.

  • Harvesting: Harvest the tissue one hour after wounding.

  • Hormone Extraction and Analysis: Extract phytohormones from the harvested tissue and quantify JA-Ile levels using a sensitive analytical method such as UPLC-MS/MS.

  • Analysis: Compare the JA-Ile levels between the wounded and unwounded tissues in both the mock and this compound treatments to assess the inhibitory effect of this compound.

Visualizations

Jarin1_Signaling_Pathway cluster_Stimulus Stimulus (e.g., Wounding) cluster_Biosynthesis JA-Ile Biosynthesis cluster_Inhibition Inhibition cluster_Signaling Downstream Signaling Wounding Wounding JA Jasmonic Acid (JA) Wounding->JA triggers production of JAR1 JAR1 Enzyme JA->JAR1 Isoleucine Isoleucine Isoleucine->JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JAR1->JA_Ile catalyzes conjugation Jarin1 This compound Jarin1->JAR1 inhibits Downstream Jasmonate Responses (e.g., Defense Gene Expression) JA_Ile->Downstream activates Experimental_Workflow start Start: Select Plant Species validation Perform Root Growth Inhibition Assay start->validation decision Is this compound Active? validation->decision main_exp Proceed with Main Experiment (e.g., Gene Expression, Metabolomics) decision->main_exp Yes troubleshoot Troubleshoot: - Re-evaluate species suitability - Test different concentrations decision->troubleshoot No end_success End: Successful Experiment main_exp->end_success end_fail End: Re-assess Experimental Design troubleshoot->end_fail Species_Specificity_Logic cluster_Jarin1 This compound Application cluster_Species Plant Species cluster_Outcome Experimental Outcome Jarin1 This compound A_thaliana Arabidopsis thaliana Jarin1->A_thaliana M_truncatula Medicago truncatula Jarin1->M_truncatula S_lycopersicum Solanum lycopersicum Jarin1->S_lycopersicum B_nigra Brassica nigra Jarin1->B_nigra Active Inhibition of JA-Ile Synthesis A_thaliana->Active M_truncatula->Active Inactive No Inhibition of JA-Ile Synthesis S_lycopersicum->Inactive B_nigra->Inactive

References

Jarin-1 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Jarin-1 in experiments. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor of jasmonate responses.[1] It specifically targets and impairs the activity of the jasmonate-amide synthetase JAR1 (Jasmonate-Resistant 1).[1][2] JAR1 is a key enzyme responsible for the conjugation of jasmonic acid (JA) to isoleucine to form the biologically active hormone (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[2] By inhibiting JAR1, this compound prevents the synthesis of JA-Ile, thereby blocking downstream jasmonate signaling pathways.[1][2]

Q2: What is the IC50 of this compound?

The reported half-maximal inhibitory concentration (IC50) of this compound for JAR1 is 3.8 μM.[3][4]

Q3: How should I dissolve and store this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3][4] For in vitro experiments, stock solutions can be prepared in DMSO. It is recommended to aliquot the stock solution into smaller volumes and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[4] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[4]

Troubleshooting Guide

Problem 1: I am not observing the expected inhibitory effect of this compound in my experiments.

Possible Cause 1: Suboptimal Concentration.

The effective concentration of this compound can vary depending on the plant species and experimental system. While the IC50 is 3.8 µM, higher concentrations may be necessary to elicit a biological response.

Solution:

  • Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal concentration for your specific experiment. Based on published studies, concentrations between 5 µM and 30 µM have been used in various assays.[5][6][7]

  • Consult the literature: Review studies that have used this compound in a similar plant species or experimental setup to guide your concentration selection.

Possible Cause 2: Species-Specific Activity.

The inhibitory effect of this compound has been shown to be highly species-specific.[5][6] While it is effective in Arabidopsis thaliana and Medicago truncatula, it has been reported to have no effect on MeJA-induced root growth inhibition in Solanum lycopersicum (tomato) and Brassica nigra.[5][6]

Solution:

  • Validate this compound activity in your model system: Before proceeding with large-scale experiments, it is crucial to confirm that this compound is active in your plant species of interest.[5][6] A root growth inhibition assay is a common method for this validation.[5][6][7]

  • Measure JA-Ile levels: To directly assess this compound activity, measure the levels of JA-Ile in your samples with and without this compound treatment. A successful inhibition should result in a significant reduction of JA-Ile.[5]

Problem 2: I am observing off-target or toxic effects at higher concentrations of this compound.

Possible Cause: Non-specific Effects.

High concentrations of any chemical inhibitor can lead to off-target effects or cellular toxicity. In some studies, a 30 µM concentration of this compound alone had a negative impact on root growth.[5]

Solution:

  • Determine the optimal concentration: As mentioned previously, a dose-response experiment is essential to find the lowest effective concentration that minimizes potential off-target effects.

  • Include appropriate controls: Always include a vehicle control (e.g., DMSO) and a this compound only treatment group to distinguish the specific inhibitory effects from any non-specific or toxic effects.

Data Presentation

Table 1: this compound Solubility

SolventConcentrationNotes
DMSO~33.33 mg/mL (~70.68 mM)May require sonication. Use newly opened DMSO as it is hygroscopic.[4]

Table 2: In Vivo Formulation Examples

FormulationCompositionSolubility
Formulation 110% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (5.30 mM)[3][4]
Formulation 210% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.30 mM)[3][4]
Formulation 310% DMSO + 90% Corn Oil≥ 2.5 mg/mL (5.30 mM)[4]

Table 3: Experimentally Used Concentrations of this compound

Plant SpeciesAssayThis compound ConcentrationOutcome
Arabidopsis thalianaInhibition of JA-Ile production30 µMMost effective[5]
Medicago truncatulaRoot growth inhibition rescue5 µM, 10 µMPartial alleviation of MeJA-induced inhibition[5]
Solanum lycopersicumRoot growth inhibition rescue10 µMNo effect[5][6]
Brassica nigraRoot growth inhibition rescue10 µMNo effect[5][6]
Solanum lycopersicumWound-induced JA-Ile accumulation30 µMNo effect[5]

Experimental Protocols

Protocol 1: Root Growth Inhibition Assay

This protocol is adapted from studies investigating the effect of this compound on methyl jasmonate (MeJA)-induced root growth inhibition.[5][6][7]

  • Seed Sterilization and Germination:

    • Surface sterilize seeds of the desired plant species.

    • Germinate seeds on a suitable sterile medium (e.g., half-strength Hoagland's solution with agar) in the dark for 4 days.[6][7]

  • Seedling Transfer and Treatment:

    • Prepare treatment solutions in a liquid medium (e.g., half-strength Hoagland's solution). The treatments should include:

      • Mock control (e.g., DMSO)

      • MeJA (e.g., 10 µM)

      • This compound at various concentrations (e.g., 5, 10, 30 µM)

      • MeJA + this compound at corresponding concentrations

    • Carefully transfer the germinated seedlings into containers (e.g., 50 ml falcon tubes) filled with the respective treatment solutions.[6][7]

  • Incubation:

    • Incubate the seedlings in a growth chamber with controlled conditions (e.g., 24°C, 16h light/8h dark) for a specified period (e.g., 8-12 days).[6][7]

  • Data Analysis:

    • After the incubation period, carefully remove the seedlings and photograph them.

    • Measure the primary root length.

    • Statistically analyze the differences in root length between the treatment groups.

Visualizations

Jarin1_Mechanism_of_Action cluster_pathway Jasmonate Signaling Pathway cluster_inhibition Inhibition by this compound JA Jasmonic Acid (JA) JAR1 JAR1 Enzyme JA->JAR1 Ile Isoleucine Ile->JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JAR1->JA_Ile Conjugation JAZ JAZ Repressor JA_Ile->JAZ Promotes degradation of Transcription_Factors Transcription Factors (e.g., MYC2) JAZ->Transcription_Factors Represses Jasmonate_Responses Jasmonate Responses Transcription_Factors->Jasmonate_Responses Activates Jarin1 This compound Jarin1->JAR1 Inhibits

Caption: Mechanism of action of this compound in the jasmonate signaling pathway.

Jarin1_Troubleshooting_Workflow start Experiment with this compound no_effect No expected inhibitory effect observed start->no_effect off_target Off-target/toxic effects observed start->off_target check_concentration Is the concentration optimal? no_effect->check_concentration Yes dose_response Perform dose-response curve (e.g., 5-30 µM) check_concentration->dose_response No check_species Is this compound active in the plant species? check_concentration->check_species Yes end Proceed with optimized experiment dose_response->end validate_activity Validate activity with a root growth assay or measure JA-Ile levels check_species->validate_activity No check_species->end Yes validate_activity->end lower_concentration Use lowest effective concentration from dose-response off_target->lower_concentration Yes controls Include vehicle and this compound only controls lower_concentration->controls controls->end

Caption: Troubleshooting workflow for this compound experiments.

References

Jarin-1 Technical Support Center: Stability, Degradation, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Jarin-1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability and degradation of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing this compound stock solutions?

A1: this compound is typically supplied as a solid powder. To prepare a stock solution, it is recommended to dissolve the compound in dimethyl sulfoxide (B87167) (DMSO). For instance, a 7.07 mM stock solution can be prepared by dissolving the appropriate amount of this compound powder in DMSO. For experimental use, this stock solution can be further diluted to the desired working concentration (e.g., 10 µM) with an appropriate buffer or medium. To aid in its application to leaf surfaces in plant-based assays, the final solution can be supplemented with a surfactant like Tween-20 at a concentration of 0.1% (v/v).

Q2: What are the optimal storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. The recommended storage conditions for both the solid compound and its solutions are summarized in the table below.

Q3: Is the activity of this compound consistent across different plant species?

A3: No, the inhibitory effect of this compound on jasmonate (JA) signaling has been shown to be highly species-specific.[1][2][3] While this compound effectively inhibits the JA-conjugating enzyme JAR1 in Arabidopsis thaliana and Cardamine hirsuta, its efficacy varies in other plant species.[1] For example, this compound has been shown to be biologically active in Medicago truncatula, but it does not have a similar effect in Solanum lycopersicum (tomato) and Brassica nigra.[1][2][3] Therefore, it is essential for researchers to validate the functionality of this compound in their specific model plant before proceeding with extensive experiments.[1][2][3]

Q4: Can high concentrations of this compound negatively impact plant growth?

A4: Yes, it has been observed that high concentrations of this compound can have a negative effect on plant growth. For instance, in Medicago truncatula, a concentration of 30 µM this compound alone had a clear negative impact on root growth.[1] It is therefore recommended to determine the optimal working concentration through a dose-response experiment for your specific plant species and assay. A concentration of 10 µM has been suggested as a working concentration in some experiments to avoid these negative effects.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent or no inhibitory effect observed Species-specific activity: this compound's effectiveness varies between plant species.[1][2][3]- Confirm if this compound has been validated in your plant model. - Perform a pilot experiment to test a range of concentrations to determine its efficacy. - Consider alternative inhibitors if this compound is not effective in your system.
Degradation of this compound: Improper storage or handling can lead to the degradation of the compound.- Review the storage conditions of your this compound stock (see stability data below). - Prepare fresh dilutions from a properly stored stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect experimental setup: Issues with the assay itself can lead to misleading results.- Ensure all controls (e.g., vehicle control with DMSO) are included in your experiment. - Verify the health and developmental stage of your plant material. - Double-check the concentrations of all reagents and the incubation times.
Observed toxicity or off-target effects High concentration of this compound: As noted, high concentrations can be detrimental to plant growth.- Perform a dose-response curve to identify the optimal, non-toxic concentration for your experiment. - Reduce the concentration of this compound used in your assay.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic at high concentrations.- Ensure the final concentration of the solvent in your experimental setup is below the toxic threshold for your plant species. - Include a vehicle-only control to assess the effect of the solvent.
Precipitation of this compound in aqueous solutions Low solubility: this compound has limited solubility in aqueous solutions.- If precipitation occurs during the preparation of working solutions, gentle heating and/or sonication can be used to aid dissolution.[4] - Consider using a formulation with co-solvents as suggested by the supplier for in vivo experiments.[4]

This compound Stability and Degradation Data

While specific quantitative data on the degradation of this compound under various experimental conditions is limited in the public domain, the following tables provide a summary of the known stability information and general guidance based on the chemical properties of similar bicyclic alkaloids.

Table 1: Recommended Storage Conditions for this compound
Form Storage Temperature Duration Source
Solid Powder-20°C3 yearsMedchemExpress
In Solvent (e.g., DMSO)-80°C6 months[4]
-20°C1 month[4]
Table 2: General Stability Profile of Bicyclic Alkaloids (as a proxy for this compound)

Since this compound is a derivative of the alkaloid cytisine, its stability may be inferred from the general behavior of similar compounds.

Condition General Stability Trend for Bicyclic Alkaloids Potential Degradation Pathways
pH Generally more stable in neutral to slightly acidic conditions. Labile in strongly acidic or alkaline solutions.[5][6][7][8]Acid-catalyzed hydrolysis or rearrangement. Base-catalyzed hydrolysis of ester or amide functionalities.[5][6]
Temperature Degradation rate increases with temperature.[5][6][7]Thermal decomposition.
Light Susceptible to photodegradation, especially indole (B1671886) alkaloids upon exposure to UV light.[9]Photo-oxidation or rearrangement.

Note: It is strongly recommended to perform stability studies under your specific experimental conditions to obtain accurate data.

Experimental Protocols

Protocol 1: General Procedure for a Plant Root Growth Inhibition Assay

This protocol is a general guideline for assessing the effect of this compound on root growth, a common phenotypic assay for jasmonate signaling.

  • Seed Sterilization and Germination:

    • Surface sterilize seeds of the plant species of interest.

    • Plate seeds on a suitable growth medium (e.g., Murashige and Skoog medium).

    • Stratify the seeds if required by the species.

    • Germinate seeds in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).

  • Treatment Application:

    • Prepare this compound working solutions at various concentrations in the liquid growth medium. Include a vehicle control (medium with the same concentration of DMSO as the this compound solutions).

    • Transfer seedlings of a uniform size to a multi-well plate or other suitable containers with the treatment solutions.

  • Incubation and Observation:

    • Incubate the seedlings in a controlled growth chamber.

    • After a defined period (e.g., 7 days), carefully remove the seedlings and measure the primary root length.

  • Data Analysis:

    • Calculate the average root length for each treatment group.

    • Compare the root lengths of this compound treated seedlings to the vehicle control to determine the inhibitory effect.

Protocol 2: General Workflow for Testing this compound Activity on JAR1 Enzyme

This protocol outlines a general approach to directly test the inhibitory effect of this compound on its target enzyme, JAR1.

  • Recombinant Enzyme Expression and Purification:

    • Express and purify recombinant JAR1 protein from your plant species of interest.

  • Enzyme Inhibition Assay:

    • Prepare a reaction mixture containing the purified JAR1 enzyme, its substrates (jasmonic acid and isoleucine), and the necessary co-factors in a suitable buffer.

    • Add this compound at a range of concentrations to the reaction mixture. Include a control with no inhibitor.

    • Incubate the reaction at the optimal temperature for the enzyme.

  • Detection of Product Formation:

    • Measure the formation of the product, jasmonoyl-isoleucine (JA-Ile), over time. This can be achieved using methods such as HPLC or LC-MS.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each this compound concentration.

    • Determine the IC50 value of this compound, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Jasmonate Signaling Pathway and this compound Inhibition

The following diagram illustrates the core jasmonate signaling pathway and the specific point of inhibition by this compound.

Jasmonate_Signaling_Pathway cluster_Stimulus Stimulus cluster_Biosynthesis JA-Ile Biosynthesis cluster_Signaling Signal Transduction Wounding Wounding / Herbivory JA Jasmonic Acid (JA) Wounding->JA stimulates JAR1 JAR1 (JA-amino synthetase) JA->JAR1 Isoleucine Isoleucine Isoleucine->JAR1 JAIle JA-Isoleucine (JA-Ile) JAR1->JAIle synthesizes Jarin1 This compound Jarin1->JAR1 inhibits SCF_COI1 SCF-COI1 Complex JAIle->SCF_COI1 binds to JAZ JAZ Repressor SCF_COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JA_Response Jasmonate-Responsive Gene Expression JAZ->JA_Response MYC2->JA_Response activates

Jasmonate signaling pathway showing this compound inhibition of JAR1.
Experimental Workflow for Assessing this compound Stability

The following diagram outlines a logical workflow for conducting experiments to determine the stability of this compound under various conditions.

Jarin1_Stability_Workflow cluster_Preparation Sample Preparation cluster_Stress Stress Conditions cluster_Analysis Analysis cluster_Conclusion Conclusion Prep_Stock Prepare this compound Stock (e.g., in DMSO) Prep_Working Prepare Working Solutions in different buffers (pH) Prep_Stock->Prep_Working Inc_Temp Incubate at different Temperatures Prep_Working->Inc_Temp Inc_Light Expose to Light (vs. Dark control) Prep_Working->Inc_Light Sampling Take samples at different time points Inc_Temp->Sampling Inc_Light->Sampling HPLC_MS Analyze by HPLC or LC-MS Sampling->HPLC_MS Quantify Quantify remaining this compound and identify degradation products HPLC_MS->Quantify Data_Analysis Calculate degradation rates and half-life Quantify->Data_Analysis

Experimental workflow for this compound stability testing.

References

Jarin-1 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Jarin-1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in plant biology experiments, with a focus on potential off-target effects and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary and known target of this compound in plants?

A1: this compound is a small molecule inhibitor that targets the jasmonate-isoleucine (JA-Ile) synthetase, JAR1, in Arabidopsis thaliana.[1][2][3] It functions by impairing the synthesis of the biologically active form of jasmonate, JA-Ile.[1]

Q2: Is this compound effective in all plant species?

A2: No, the efficacy of this compound is highly species-specific.[4][5][6] While it is a potent inhibitor of JAR1 in Arabidopsis thaliana and has been shown to be biologically active in Medicago truncatula, it has demonstrated little to no effect in other species such as Solanum lycopersicum (tomato) and Brassica nigra.[4][6][7][8] Researchers should validate the activity of this compound in their specific plant system before proceeding with large-scale experiments.[4][5][6]

Q3: Are there known off-target effects of this compound?

A3: While this compound is considered a selective inhibitor of JAR1 in Arabidopsis, off-target effects can occur, particularly at higher concentrations.[2] For instance, in Medicago truncatula, this compound concentrations of 10 µM and 30 µM have been observed to negatively impact root growth, independent of their effect on jasmonate signaling.[4] It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits JAR1 activity without causing general toxicity.

Q4: How might this compound treatment indirectly affect other hormone signaling pathways?

A4: The jasmonate and auxin signaling pathways are intricately linked.[9][10] Jasmonic acid can influence auxin biosynthesis and transport.[9][10] Therefore, inhibiting the JA pathway with this compound could lead to indirect effects on auxin homeostasis, potentially affecting processes such as root development and gene expression.[9][11]

Q5: What are the initial steps to test if this compound is active in my plant species of interest?

A5: A recommended initial experiment is a root growth inhibition assay.[4][8] This involves treating seedlings with methyl jasmonate (MeJA) to inhibit root growth and co-treating with this compound to see if it can rescue this inhibition.[4] Additionally, direct measurement of JA-Ile levels after wounding or MeJA treatment, with and without this compound, can confirm its inhibitory effect on JAR1.[4][7][8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Observed Problem Potential Cause Recommended Solution
No observable effect of this compound on jasmonate-related phenotypes (e.g., no rescue of MeJA-induced root growth inhibition). Species-Specific Inactivity: this compound may not be an effective inhibitor of the JAR1 ortholog in your plant species.[4][5][6]1. Validate this compound Activity: Perform a dose-response experiment and directly measure JA-Ile levels to confirm if this compound is inhibiting JA-Ile biosynthesis in your plant system.[4][7][8] 2. Consider Alternatives: If this compound is inactive, consider using genetic approaches (e.g., jar1 mutants) or other chemical inhibitors if available for your species.
Inconsistent or variable results between experiments. Inhibitor Instability: this compound may degrade over time, especially if not stored properly. Inconsistent Application: Uneven application or uptake of the inhibitor by the plants.1. Proper Storage: Store this compound as recommended by the manufacturer, typically as a stock solution in DMSO at -20°C. 2. Consistent Application: Ensure uniform application methods, such as consistent media concentration for plate-based assays or uniform spraying for foliar applications.
Observed phenotypes are not consistent with known jasmonate signaling responses. Potential Off-Target Effects: At higher concentrations, this compound may be affecting other cellular processes, leading to unexpected phenotypes.[4] Indirect Effects: Inhibition of the jasmonate pathway may be indirectly influencing other signaling networks, such as auxin.[9][11]1. Dose-Response Curve: Establish a dose-response curve to identify the lowest effective concentration of this compound. 2. Control Experiments: Include a jar1 mutant as a genetic control to compare phenotypes. 3. Monitor Other Pathways: Assess markers for other hormone pathways (e.g., auxin-responsive genes) to check for indirect effects.
General signs of toxicity, such as chlorosis or severe growth inhibition, even in the absence of jasmonate induction. High Concentration of this compound: The concentration of this compound used may be too high, causing general cellular toxicity.[4]1. Reduce Concentration: Lower the concentration of this compound used in your experiments based on a dose-response analysis. 2. Vehicle Control: Ensure that the solvent (e.g., DMSO) concentration is not causing toxicity.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on this compound.

Parameter Plant Species Concentration Observed Effect Reference
JA-Ile Biosynthesis Inhibition Arabidopsis thaliana30 µMMost effective in inhibiting JA-Ile production.[4]
JA-Ile Biosynthesis Inhibition Solanum lycopersicum30 µMNo effect on wound-induced JA-Ile biosynthesis.[4][7][8]
Rescue of MeJA-induced Root Growth Inhibition Medicago truncatula5 or 10 µMPartially alleviated root growth inhibition by 10 µM MeJA.[4]
Negative Effect on Root Growth Medicago truncatula10 µM and 30 µMCaused a negative effect on root growth when applied alone.[4]
No Rescue of MeJA-induced Root Growth Inhibition Solanum lycopersicum and Brassica nigra10 µMNo effect on MeJA-induced root growth inhibition.[4]

Experimental Protocols

1. Root Growth Inhibition Assay

This protocol is adapted from studies investigating the species-specific effects of this compound.[4][8]

  • Plant Material: Seeds of the plant species of interest.

  • Reagents:

    • Murashige and Skoog (MS) medium or other suitable plant growth medium.

    • Methyl jasmonate (MeJA) stock solution (in ethanol (B145695) or DMSO).

    • This compound stock solution (in DMSO).

  • Procedure:

    • Sterilize and stratify seeds as required for the species.

    • Germinate seeds on MS plates.

    • After a set period of growth (e.g., 4-5 days), transfer seedlings to new MS plates containing:

      • Control (vehicle only, e.g., DMSO).

      • MeJA at a concentration known to inhibit root growth (e.g., 10 µM).

      • This compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 30 µM).

      • MeJA + this compound at the respective concentrations.

    • Grow the seedlings vertically in a growth chamber for a specified period (e.g., 7-10 days).

    • Measure the primary root length of the seedlings.

    • Expected Outcome: If this compound is active, it should partially or fully rescue the root growth inhibition caused by MeJA.

2. Measurement of JA-Ile Levels

This protocol provides a general workflow for quantifying JA-Ile to confirm this compound's inhibitory action.[4][7][8]

  • Plant Material: Seedlings or leaf tissue.

  • Reagents:

    • This compound stock solution (in DMSO).

    • MeJA or wounding treatment to induce JA-Ile synthesis.

    • Extraction solvent (e.g., methanol).

    • Internal standards for JA-Ile quantification (e.g., [2H2]JA-Ile).

  • Procedure:

    • Grow plants under controlled conditions.

    • Treat plants with this compound or a vehicle control for a specified time (e.g., 30 minutes to 1 hour).

    • Induce JA-Ile synthesis by either wounding the tissue (e.g., with forceps) or treating with MeJA.

    • Harvest tissue at specific time points after induction (e.g., 1 hour).

    • Flash-freeze the tissue in liquid nitrogen and store at -80°C.

    • Extract jasmonates from the ground tissue using a suitable solvent and spike with internal standards.

    • Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify JA-Ile levels.

    • Expected Outcome: In a species where this compound is active, the this compound treated samples should show a significant reduction in the induction of JA-Ile compared to the control.

Visualizations

Jarin1_Signaling_Pathway cluster_synthesis JA-Ile Biosynthesis cluster_signaling JA Signaling Cascade cluster_inhibition Inhibition by this compound cluster_offtarget Potential Off-Target/Indirect Effects Jasmonic Acid Jasmonic Acid JAR1 JAR1 Jasmonic Acid->JAR1 Isoleucine JA-Ile JA-Ile JAR1->JA-Ile COI1 COI1 JA-Ile->COI1 binds to JAZ JAZ COI1->JAZ promotes degradation of Transcription Factors (e.g., MYC2) Transcription Factors (e.g., MYC2) JAZ->Transcription Factors (e.g., MYC2) represses JA-Responsive Genes JA-Responsive Genes Transcription Factors (e.g., MYC2)->JA-Responsive Genes activates This compound This compound This compound->JAR1 inhibits Other Cellular Processes Other Cellular Processes This compound->Other Cellular Processes High Conc. Auxin Signaling Auxin Signaling JA Signaling Cascade JA Signaling Cascade JA Signaling Cascade->Auxin Signaling Crosstalk

Caption: this compound signaling pathway and potential off-target interactions.

Jarin1_Troubleshooting_Workflow start Experiment with this compound decision1 Expected Phenotype Observed? start->decision1 decision2 Is this compound Active in Species? decision1->decision2 No process1 Proceed with Experiment decision1->process1 Yes decision3 Toxicity Observed? decision2->decision3 Yes process2 Validate this compound Activity: - Root Growth Assay - Measure JA-Ile Levels decision2->process2 Unsure process3 Consider Alternatives: - Genetic Mutants - Other Inhibitors decision2->process3 No process4 Perform Dose-Response Experiment to Find Lowest Effective Concentration decision3->process4 Yes process5 Check for Indirect Effects: - Monitor Auxin Markers decision3->process5 No end_success Successful Experiment process1->end_success process2->decision2 end_fail Re-evaluate Experimental Approach process3->end_fail process4->decision1 process5->end_fail

Caption: Troubleshooting workflow for this compound experiments in plants.

References

Jarin-1 Technical Support Center: Troubleshooting Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Jarin-1, a selective inhibitor of jasmonate signaling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent effects in experiments using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The most commonly used and recommended solvent for dissolving this compound for in vitro and in vivo experiments is dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound exhibits good solubility in DMSO. For in vivo applications, a common formulation involves preparing a stock solution in DMSO and then diluting it in a mixture of other co-solvents such as PEG300, Tween-80, and saline.

Q2: Why is a solvent control essential when using this compound?

A2: A solvent control, also known as a vehicle control, is crucial because the solvent itself can have a biological effect on the experimental system. For instance, studies have shown that DMSO can induce metabolic shifts in plant tissues.[3] Without a solvent control, it is impossible to distinguish between the effects of this compound and the effects of the solvent. Therefore, a control group treated with the same concentration of the solvent used to deliver this compound is necessary to ensure that the observed results are due to the inhibitory action of this compound.

Q3: How should I prepare my solvent control?

A3: The solvent control should be prepared by adding the same volume of the solvent (e.g., DMSO) to the experimental medium or system as was used to dissolve this compound in the treatment group. For example, if you are treating your cells or plants with 10 µM this compound from a 10 mM stock in DMSO, your solvent control should be treated with 0.1% DMSO.

Q4: Can I use other solvents like ethanol (B145695) or methanol (B129727) to dissolve this compound?

A4: While DMSO is the most documented solvent, other polar organic solvents may be used if DMSO is incompatible with your experimental setup. However, it is critical to first test the solubility of this compound in the alternative solvent. Furthermore, solvents like ethanol can have significant effects on plant and animal systems, including influencing stress responses and immune signaling.[4][5][6][7][8] Therefore, if an alternative solvent is used, a corresponding solvent control is absolutely mandatory.

Q5: My solvent control is showing a biological effect. How do I interpret my results?

A5: If your solvent control exhibits a biological effect, you must subtract this effect from the effect observed in the this compound treatment group to determine the net effect of this compound. If the solvent effect is significant and confounds the interpretation of your results, it is advisable to either lower the solvent concentration (if possible, while maintaining this compound solubility) or seek an alternative, more inert solvent.

Q6: What is the stability of this compound in DMSO?

A6: this compound stock solutions in DMSO are generally stable when stored properly. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the compound. For working solutions, it is best to prepare them fresh for each experiment.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No effect of this compound observed 1. Poor solubility: this compound may not be fully dissolved in the chosen solvent. 2. Degradation: this compound may have degraded due to improper storage or handling. 3. Species-specific insensitivity: The biological system may not be responsive to this compound.[2][9]1. Ensure this compound is completely dissolved. Gentle warming or vortexing may help. Prepare fresh stock solutions. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at or below -20°C. 3. Verify the responsiveness of your experimental model to jasmonate signaling. Test a range of this compound concentrations.
High background in solvent control 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the experimental system. 2. Solvent-induced biological activity: The solvent may be directly affecting the signaling pathway under investigation.[3]1. Perform a dose-response curve for the solvent to determine the maximum non-toxic concentration. 2. Lower the solvent concentration if possible. If not, consider a different solvent after verifying this compound's solubility and stability.
Inconsistent results between experiments 1. Variable solvent concentration: Inconsistent preparation of this compound dilutions. 2. Age of stock solution: Using old or improperly stored stock solutions.1. Use precise pipetting techniques to ensure consistent solvent concentrations across all experiments. 2. Prepare fresh stock solutions regularly and store them properly in aliquots.

Data Presentation

Table 1: Solubility of this compound in Different Solvents and Formulations

Solvent/Formulation Solubility Notes
DMSO ~33.33 mg/mLRecommended for stock solutions.
In vivo Formulation 1 ≥ 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% SalineCo-solvents should be added sequentially.
In vivo Formulation 2 ≥ 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline)Useful for in vivo animal studies.
In vivo Formulation 3 ≥ 2.5 mg/mL in 10% DMSO + 90% Corn OilAlternative for in vivo delivery.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General In Vitro Experiment with Solvent Control

  • Culture cells or prepare your in vitro system according to your standard protocol.

  • Prepare the this compound working solution by diluting the DMSO stock solution in the appropriate cell culture medium. For example, to make a 10 µM working solution from a 10 mM stock, dilute 1 µL of the stock in 999 µL of medium.

  • Prepare the solvent control by adding the same volume of DMSO to the same volume of medium used for the this compound working solution (e.g., 1 µL of DMSO in 999 µL of medium).

  • Add the this compound working solution and the solvent control to your experimental wells or tubes.

  • Incubate for the desired time and proceed with your downstream analysis.

Visualizations

Jarin1_Signaling_Pathway cluster_synthesis JA-Ile Synthesis cluster_signaling Signal Transduction Jasmonic Acid (JA) Jasmonic Acid (JA) JAR1 JAR1 Jasmonic Acid (JA)->JAR1 Isoleucine Isoleucine Isoleucine->JAR1 JA-Ile JA-Ile JAR1->JA-Ile conjugation COI1 COI1 JA-Ile->COI1 Jarin1 Jarin1 Jarin1->JAR1 inhibits JAZ JAZ COI1->JAZ promotes degradation of Transcription Factors Transcription Factors JAZ->Transcription Factors represses Jasmonate-responsive genes Jasmonate-responsive genes Transcription Factors->Jasmonate-responsive genes activates Biological Response Biological Response Jasmonate-responsive genes->Biological Response

Caption: this compound inhibits the JAR1-mediated synthesis of JA-Ile.

Experimental_Workflow start Start Experiment prep_jarin1 Prepare this compound Stock (e.g., 10 mM in DMSO) start->prep_jarin1 prep_control Prepare Solvent Control (e.g., DMSO) start->prep_control treatment Treatment Group: Add this compound to System prep_jarin1->treatment control Solvent Control Group: Add Solvent to System prep_control->control incubation Incubate treatment->incubation control->incubation analysis Downstream Analysis incubation->analysis interpretation Interpret Results: (Treatment vs. Solvent Control) analysis->interpretation end End interpretation->end

Caption: Experimental workflow with a mandatory solvent control group.

References

Overcoming Jarin-1 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of Jarin-1 in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the jasmonate signaling pathway in plants.[1][2] Its primary mechanism of action is the inhibition of the enzyme JA-amido synthetase (JAR1) .[3][4] JAR1 is responsible for the conjugation of jasmonic acid (JA) to the amino acid isoleucine to form the biologically active hormone jasmonoyl-isoleucine (JA-Ile).[2][3] By inhibiting JAR1, this compound effectively blocks the biosynthesis of JA-Ile, thereby suppressing downstream jasmonate-responsive gene expression and physiological responses.[2][5]

Q2: What are the common solvents for dissolving this compound?

A2: this compound is sparingly soluble in water but is soluble in organic solvents. The most common solvent used to prepare a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO) .[1][6] For in vivo applications, the DMSO stock solution is often further diluted into a formulation containing co-solvents and surfactants such as PEG300, Tween-80, and saline.[4][7]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution of this compound in aqueous buffers like Phosphate-Buffered Saline (PBS) is not recommended due to its low aqueous solubility. This can lead to precipitation of the compound, resulting in an inaccurate final concentration in your experiment. It is best to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock into your aqueous buffer.

Q4: What is a typical stock solution concentration for this compound?

A4: Researchers commonly prepare this compound stock solutions in DMSO at concentrations ranging from 7 mM to 10 mM .[1] For example, a 7.07 mM stock solution in DMSO has been used in studies.[1][6]

Q5: What are typical working concentrations of this compound in experiments?

A5: The working concentration of this compound is experiment-dependent but typically falls within the micromolar (µM) range. For instance, concentrations of 10 µM to 30 µM have been effectively used in plant root growth inhibition assays and for treating leaf disks.[8][9][10][11] It's important to note that the effectiveness of this compound can be species-specific, so optimization of the working concentration for your particular model system is recommended.[8][9][12]

Troubleshooting Guide: Overcoming this compound Precipitation

One of the most frequent issues encountered when working with this compound is its precipitation upon dilution from an organic stock solution into an aqueous medium. This guide provides a systematic approach to troubleshoot and prevent this problem.

Problem: My this compound solution becomes cloudy or forms a precipitate when I dilute my DMSO stock into my aqueous experimental buffer (e.g., cell culture media, PBS).

This issue arises because this compound is significantly less soluble in aqueous solutions than in organic solvents like DMSO. When the DMSO stock is added to the aqueous buffer, the this compound molecules can aggregate and precipitate out of the solution.

Troubleshooting Workflow

G start Precipitation Observed check_dmso Is the final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Action: Decrease final DMSO concentration check_dmso->reduce_dmso Yes check_mixing Was the stock added dropwise with vortexing? check_dmso->check_mixing No reduce_dmso->check_mixing improve_mixing Action: Add stock slowly with vigorous mixing check_mixing->improve_mixing No check_concentration Is the final this compound concentration too high? check_mixing->check_concentration Yes improve_mixing->check_concentration lower_concentration Action: Lower the final this compound concentration check_concentration->lower_concentration Yes use_cosolvents Consider using co-solvents (e.g., PEG300, Tween-80) check_concentration->use_cosolvents No lower_concentration->use_cosolvents sonicate Try gentle sonication use_cosolvents->sonicate warm Try gentle warming (e.g., 37°C) sonicate->warm solution_clear Solution is Clear warm->solution_clear

Caption: Troubleshooting workflow for this compound precipitation.
Detailed Solutions

  • Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also affect the solubility of other components in your media. Aim for a final DMSO concentration of less than 0.5% (v/v) in your aqueous solution. If your stock solution concentration requires you to add a larger volume of DMSO, consider preparing a more concentrated stock.

  • Improve Mixing Technique: When diluting the DMSO stock, add it dropwise to the aqueous buffer while the buffer is being vigorously vortexed or stirred . This rapid dispersion helps to prevent localized high concentrations of this compound that can lead to precipitation.

  • Optimize this compound Concentration: It's possible that the desired final concentration of this compound is above its solubility limit in your specific aqueous medium. Try performing a dose-response experiment with a range of lower concentrations to see if a lower, soluble concentration is still effective for your experimental goals.

  • Utilize Co-solvents and Surfactants: For challenging applications, especially in vivo studies, the use of co-solvents and surfactants can significantly improve the solubility of this compound. Formulations including PEG300 and Tween-80 have been successfully used.[4][7]

  • Gentle Sonication or Warming: If a precipitate has already formed, gentle sonication or warming the solution (e.g., in a 37°C water bath) may help to redissolve the this compound.[4] However, be cautious with temperature-sensitive components in your buffer. Always visually inspect the solution to ensure it is clear before use.

Data Presentation: this compound Solubility

The following table summarizes the known solubility information for this compound. Please note that exact solubility limits in many common solvents are not extensively published.

Solvent/FormulationConcentrationObservations
DMSO≥ 33.33 mg/mL (70.68 mM)Clear solution, may require sonication.
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (5.30 mM)Clear solution.
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.30 mM)Clear solution.
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (5.30 mM)Clear solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 471.55 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 4.72 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.

  • If dissolution is slow, briefly sonicate the tube in a water bath sonicator.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a 10 µM this compound Working Solution in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Bring the 10 mM this compound stock solution and the aqueous buffer to room temperature.

  • In a sterile tube, place 999 µL of the aqueous buffer.

  • While vigorously vortexing the buffer, add 1 µL of the 10 mM this compound stock solution dropwise to the buffer.

  • Continue to vortex for an additional 30 seconds to ensure the this compound is fully dispersed.

  • The final concentration of this compound will be 10 µM, and the final concentration of DMSO will be 0.1% (v/v).

  • Visually inspect the working solution for any signs of precipitation. If the solution is cloudy, refer to the troubleshooting guide.

  • Use the working solution immediately for your experiment.

Mandatory Visualizations

This compound Mechanism of Action: Signaling Pathway

G JA Jasmonic Acid (JA) JAR1 JAR1 Enzyme JA->JAR1 Isoleucine Isoleucine Isoleucine->JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JAR1->JA_Ile Jarin1 This compound Jarin1->JAR1 JAZ JAZ Repressor Proteins JA_Ile->JAZ promotes degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Gene_Expression Jasmonate-Responsive Gene Expression MYC2->Gene_Expression

Caption: this compound inhibits the JAR1 enzyme, blocking JA-Ile synthesis.
Experimental Workflow: Preparing this compound Working Solution

G start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO to make stock solution weigh->dissolve store Store stock at -20°C or -80°C dissolve->store dilute Dilute stock into aqueous buffer store->dilute vortex Vortex during dilution dilute->vortex use Use immediately in experiment vortex->use end End use->end

Caption: Workflow for preparing this compound working solutions.

References

Unexpected phenotypes observed with Jarin-1 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Jarin-1 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address unexpected phenotypes and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective small-molecule inhibitor of the enzyme JAR1 (Jasmonate-amido synthetase)[1][2][3]. JAR1 is responsible for conjugating jasmonic acid (JA) with the amino acid isoleucine to form the biologically active hormone (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile)[1][2]. By inhibiting JAR1, this compound effectively blocks the biosynthesis of active JA-Ile, thereby impairing jasmonate-responsive signaling pathways in plants[1][2][4].

Q2: I am not observing the expected jasmonate-inhibitory phenotype in my experiments. What could be the reason?

A2: A significant unexpected phenotype of this compound is its species-specific efficacy. While this compound is a potent inhibitor of JAR1 in Arabidopsis thaliana and Cardamine hirsuta[4][5], its effects are not universal across all plant species. For instance, studies have shown that this compound does not effectively inhibit jasmonate responses or JA-Ile biosynthesis in Solanum lycopersicum (tomato) or Brassica nigra[6][7][8]. However, it has been shown to be active in Medicago truncatula[6][7]. Therefore, the lack of an expected phenotype may be due to the species being used in your experiment. It is crucial to validate the effectiveness of this compound in your specific plant model system before proceeding with large-scale experiments[6][7][9].

Q3: I am observing growth inhibition or other unexpected phenotypes even in my control group treated only with this compound. Is this normal?

A3: At higher concentrations, this compound itself can exert negative effects on plant growth, independent of its role as a jasmonate signaling inhibitor. For example, treatment with 30 µM this compound alone has been observed to negatively impact root growth in Medicago truncatula[6]. This suggests potential off-target effects or cellular toxicity at elevated concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration of this compound that effectively inhibits jasmonate signaling without causing confounding, non-specific phenotypes in your experimental system[10].

Q4: Beyond the direct inhibition of jasmonate signaling, what other downstream effects might I expect from this compound treatment?

A4: Inhibiting a key enzyme in a central signaling pathway can have broad, systemic effects on plant metabolism. Research has indicated that the inhibition of JAR1 by this compound can lead to downstream changes in amino acid and carbohydrate metabolism[10]. Therefore, it is important to consider that observed phenotypes may be a secondary consequence of these broader metabolic shifts, rather than a direct result of JA-Ile depletion alone.

Q5: Could this compound be affecting other enzymes in my model organism?

A5: this compound has been demonstrated to be a selective inhibitor of JAR1, with studies showing it does not affect the activity of closely related enzymes from the same superfamily[1]. However, it is not definitively known whether this compound's selectivity extends to all other conjugating enzymes that utilize isoleucine as a substrate. While considered highly selective, the possibility of off-target effects on other isoleucine-conjugating enzymes cannot be entirely ruled out and should be considered when interpreting unexpected results.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No inhibition of jasmonate-induced phenotype (e.g., root growth inhibition by MeJA). Species-specific inactivity of this compound. Confirm if this compound has been validated in your plant species. If not, perform a pilot experiment to test its efficacy. Consider that this compound is known to be ineffective in Solanum lycopersicum and Brassica nigra[6][7][8].
Growth inhibition or signs of toxicity in this compound-only control group. This compound concentration is too high. Perform a dose-response experiment to find the optimal concentration. A study on Arabidopsis thaliana used 10 µM this compound effectively[10], while concentrations of 30 µM showed negative effects on root growth in Medicago truncatula[6].
Inconsistent results between experimental replicates. Variability in this compound solution preparation or application. Ensure consistent preparation of this compound stock and working solutions. MedchemExpress provides a detailed protocol for solubilizing this compound[11]. Apply the treatment uniformly across all samples.
Unexpected changes in metabolic profiles unrelated to jasmonate signaling. Downstream effects of JAR1 inhibition. Be aware that inhibiting JA-Ile biosynthesis can have broader impacts on primary metabolism, including amino acid and carbohydrate pathways[10]. Consider these potential systemic effects when analyzing your data.

Quantitative Data Summary

Table 1: Effect of this compound on MeJA-Induced Root Growth Inhibition in Different Plant Species

Plant SpeciesMeJA TreatmentThis compound TreatmentObserved Root Length (cm)Efficacy of this compoundReference
Solanum lycopersicum10 µM-3.76 ± 1.62Ineffective[12]
10 µM10 µM4.23 ± 2.02
-10 µM9.90 ± 1.10
Mock (DMSO)-9.88 ± 1.83
Brassica nigra10 µM-3.81 ± 1.37Ineffective[12]
10 µM10 µM3.94 ± 1.48
-10 µM12.97 ± 2.29
Mock (DMSO)-11.85 ± 1.72
Medicago truncatula10 µM-~2 cmEffective[12]
10 µM10 µM~4 cm
-10 µM~6 cm
Mock-~8 cm

Experimental Protocols

Root Growth Inhibition Assay in Arabidopsis thaliana

This protocol is adapted from methodologies described in studies investigating jasmonate signaling.

  • Sterilization and Plating:

    • Surface-sterilize Arabidopsis thaliana seeds using your standard laboratory protocol (e.g., 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water).

    • Plate seeds on Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and solidified with 0.8% agar (B569324).

    • Cold-stratify the plates at 4°C for 2-4 days in the dark to synchronize germination.

  • Germination and Transfer:

    • Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

    • After 4-5 days of growth, select seedlings with comparable root lengths.

    • Carefully transfer the seedlings to new MS plates containing the treatment conditions.

  • Treatment Conditions:

    • Prepare MS plates with the following conditions:

      • Control (e.g., 0.1% DMSO)

      • MeJA (e.g., 10 µM)

      • This compound (e.g., 10 µM)

      • MeJA (10 µM) + this compound (10 µM)

    • Ensure this compound and MeJA are added to the molten agar after it has cooled to approximately 50-55°C to prevent degradation.

  • Incubation and Data Collection:

    • Place the plates vertically in the growth chamber to allow for root growth along the agar surface.

    • After 5-7 days of treatment, photograph the plates.

    • Measure the primary root length from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the average root length and standard deviation for each treatment group.

    • Perform statistical analysis (e.g., ANOVA with a post-hoc test like Tukey's HSD) to determine significant differences between treatments.

Visualizations

Jarin1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_jar1_inhibition JAR1 Action and this compound Inhibition cluster_downstream Downstream Signaling Stress_Signal Wounding / Herbivory JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stress_Signal->JA_Biosynthesis JA JA JA_Biosynthesis->JA JAR1 JAR1 Enzyme JA->JAR1 Substrate JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JAR1->JA_Ile Conjugation COI1_JAZ COI1-JAZ Co-receptor JA_Ile->COI1_JAZ Binding Jarin1 This compound Jarin1->JAR1 Inhibition Transcription_Factors Transcription Factors (e.g., MYC2) COI1_JAZ->Transcription_Factors JAZ Degradation & TF Release JA_Response_Genes Jasmonate Response Genes Transcription_Factors->JA_Response_Genes Activation Phenotypes Defense, Growth Inhibition, etc. JA_Response_Genes->Phenotypes

Caption: this compound mechanism of action in the jasmonate signaling pathway.

Root_Inhibition_Workflow Start Start Seed_Sterilization Surface Sterilize Seeds Start->Seed_Sterilization Plating Plate on MS Medium Seed_Sterilization->Plating Stratification Cold Stratify (4°C, 2-4 days) Plating->Stratification Germination Germinate (22°C, 4-5 days) Stratification->Germination Seedling_Selection Select Seedlings of Uniform Size Germination->Seedling_Selection Transfer Transfer to Treatment Plates Seedling_Selection->Transfer Treatment Treatment Plates: - Control - MeJA - this compound - MeJA + this compound Transfer->Treatment Incubation Incubate Vertically (5-7 days) Treatment->Incubation Imaging Photograph Plates Incubation->Imaging Measurement Measure Primary Root Length Imaging->Measurement Analysis Statistical Analysis Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for a root growth inhibition assay.

References

Validation & Comparative

Jarin-1 Specificity: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biochemical assays to confirm the specificity of Jarin-1, a selective inhibitor of the jasmonate signaling pathway. Understanding the on-target and off-target activity of small molecule inhibitors is critical for the accurate interpretation of experimental results and for the development of targeted therapeutics. This document outlines key experimental data, detailed protocols, and visual workflows to aid researchers in assessing the specificity of this compound and similar compounds.

Introduction to this compound

This compound is a small-molecule inhibitor that plays a crucial role in dissecting the jasmonate signaling pathway in plants.[1] It specifically targets the enzyme JASMONATE RESISTANT 1 (JAR1), a jasmonic acid-amido synthetase.[1] JAR1 is responsible for the conjugation of jasmonic acid (JA) to the amino acid isoleucine, producing the biologically active hormone jasmonoyl-L-isoleucine (JA-Ile).[1] By inhibiting JAR1, this compound effectively blocks the biosynthesis of JA-Ile and subsequently suppresses downstream jasmonate-mediated responses.[1] However, like any small molecule inhibitor, its utility in research and potential for therapeutic development is contingent on its specificity for its intended target.

On-Target Activity of this compound

The primary target of this compound is the enzyme JAR1. The inhibitory activity of this compound against JAR1 has been quantified, providing a key metric for its potency.

CompoundTargetIC50
This compoundJAR13.8 µM

Table 1: In Vitro Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) of this compound against its primary target, JAR1, was determined through in vitro enzyme activity assays.

Comparative Analysis with Other Jasmonate Signaling Modulators

To understand the unique action of this compound, it is useful to compare it with other molecules that modulate the jasmonate signaling pathway. While this compound acts as a direct inhibitor of the JA-Ile biosynthesis enzyme JAR1, other compounds, such as Coronatine and its derivatives, modulate the pathway at the receptor level.

CompoundMechanism of ActionTargetEffect
This compound Direct Enzyme InhibitionJAR1 (JA-Ile Synthetase)Blocks JA-Ile biosynthesis
Coronatine Receptor AgonistCOI1-JAZ Co-receptorMimics JA-Ile, activates signaling
Coronatine-O-methyloxime (COR-MO) Receptor AntagonistCOI1-JAZ Co-receptorCompetitively blocks JA-Ile/Coronatine binding

Table 2: Comparison of this compound with Other Jasmonate Signaling Modulators. This table highlights the different mechanisms and targets of molecules used to study the jasmonate pathway.

Biochemical Assays for Specificity and Off-Target Effects

A rigorous assessment of inhibitor specificity involves a combination of in vitro enzymatic assays against the primary target and related enzymes, as well as broader screens against a panel of potential off-targets.

On-Target Enzyme Activity Assay: ATP-PPi Exchange Assay

A standard method to measure the activity of adenylate-forming enzymes like JAR1 is the ATP-PPi isotope exchange assay. This assay quantifies the substrate-dependent exchange of radiolabeled pyrophosphate (PPi) into ATP.

Experimental Protocol: ATP-PPi Exchange Assay for JAR1 Activity

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and the substrate, jasmonic acid.

  • Enzyme Addition: Add purified recombinant JAR1 enzyme to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding radiolabeled 32P-PPi.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Quenching the Reaction: Stop the reaction by adding a quenching solution, such as perchloric acid and activated charcoal, to adsorb the ATP.

  • Quantification: Pellet the charcoal, wash to remove unincorporated 32P-PPi, and measure the radioactivity of the adsorbed ATP using a scintillation counter.

  • Inhibitor Testing: To determine the IC50 of this compound, perform the assay with varying concentrations of the inhibitor and measure the corresponding decrease in enzyme activity.

Selectivity Assays Against Related Enzymes

To assess the selectivity of this compound, its activity can be tested against other closely related enzymes, particularly those from the same family that act on different substrates. For instance, the activity of this compound has been evaluated against WES1 and PBS3, which are also members of the GH3 family of adenylating enzymes but are involved in auxin and salicylic (B10762653) acid signaling, respectively. Results have shown that this compound does not significantly inhibit the activity of these related enzymes, indicating its specificity for JAR1.

Off-Target Profiling

A comprehensive understanding of a small molecule's specificity requires screening against a broad panel of unrelated targets. While specific off-target screening data for this compound is not widely published, standard methodologies can be employed:

  • Kinase Profiling: Screen the inhibitor against a large panel of kinases, as these are common off-targets for small molecules. This is typically done using in vitro radiometric or fluorescence-based assays.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. Changes in protein stability in the presence of the inhibitor can identify direct targets.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the jasmonate signaling pathway and a typical workflow for assessing inhibitor specificity.

Jasmonate_Signaling_Pathway cluster_biosynthesis JA-Ile Biosynthesis cluster_signaling Signal Perception and Response Jasmonic Acid Jasmonic Acid JAR1 JAR1 Jasmonic Acid->JAR1 Substrate JA-Ile JA-Ile JAR1->JA-Ile Synthesis COI1 COI1 JA-Ile->COI1 Binds Isoleucine Isoleucine Isoleucine->JAR1 JAZ JAZ COI1->JAZ Promotes degradation of Transcription_Factors Transcription_Factors JAZ->Transcription_Factors Represses Jasmonate_Response_Genes Jasmonate_Response_Genes Transcription_Factors->Jasmonate_Response_Genes Activates Jarin1 This compound Jarin1->JAR1 Inhibits

Caption: Jasmonate signaling pathway and the inhibitory action of this compound.

Inhibitor_Specificity_Workflow cluster_workflow Biochemical Assay Workflow for Inhibitor Specificity Start Start: Small Molecule Inhibitor OnTarget On-Target Assay (e.g., ATP-PPi Exchange) Start->OnTarget IC50 Determine IC50 OnTarget->IC50 Selectivity Selectivity Assays (Against related enzymes) IC50->Selectivity OffTarget Off-Target Profiling (e.g., Kinase Panel, CETSA) Selectivity->OffTarget DataAnalysis Data Analysis & Specificity Profile OffTarget->DataAnalysis

Caption: Experimental workflow for assessing the specificity of a small molecule inhibitor.

Conclusion

The specificity of this compound for its target, JAR1, has been established through in vitro biochemical assays, which demonstrate its potent inhibitory activity. While this compound shows selectivity against closely related enzymes, a comprehensive off-target profile against a broader range of proteins would further solidify its characterization as a specific chemical probe. The methodologies and comparative data presented in this guide offer a framework for researchers to critically evaluate the specificity of this compound and other small molecule inhibitors, ensuring the reliability and accuracy of their scientific findings. The species-specific activity of this compound also highlights the importance of validating its efficacy in different plant systems before use.[2][3]

References

Jarin-1: A Targeted Approach to Jasmonate-Isoleucine Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant signaling, the jasmonate pathway plays a pivotal role in regulating growth, development, and defense responses. Central to this pathway is the bioactive hormone jasmonoyl-isoleucine (JA-Ile). The ability to modulate the biosynthesis of JA-Ile is crucial for both fundamental research and the development of novel agrochemicals. Jarin-1 has emerged as a valuable chemical tool for this purpose, offering a specific mechanism of action. This guide provides a comprehensive comparison of this compound with other molecules that affect the JA-Ile signaling pathway, supported by experimental data and detailed protocols.

Mechanism of Action: this compound vs. Alternatives

This compound is a specific inhibitor of the enzyme jasmonic acid-amido synthetase (JAR1) , which catalyzes the final step in the biosynthesis of JA-Ile – the conjugation of jasmonic acid (JA) to isoleucine. By targeting JAR1, this compound directly blocks the production of the active hormone, thereby attenuating downstream jasmonate responses.

In contrast, the most well-known alternative, coronatine (B1215496) (COR) , is not a biosynthesis inhibitor but a potent structural and functional mimic of JA-Ile.[1][2] Coronatine activates the jasmonate signaling pathway by binding to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressor proteins and the subsequent activation of JA-responsive genes.[1][2] This fundamental difference in their mechanisms of action is a critical consideration when selecting a compound for experimental studies.

dot

cluster_Jarin1 This compound Pathway cluster_Coronatine Coronatine Pathway JA JA JAR1 JAR1 JA->JAR1 Isoleucine Isoleucine Isoleucine->JAR1 JA-Ile JA-Ile JAR1->JA-Ile Biosynthesis This compound This compound This compound->JAR1 Inhibits JA Signaling JA Signaling JA-Ile->JA Signaling Activates Coronatine Coronatine COI1-JAZ Complex COI1-JAZ Complex Coronatine->COI1-JAZ Complex Mimics JA-Ile & Binds JAZ Degradation JAZ Degradation COI1-JAZ Complex->JAZ Degradation JA-Responsive Genes JA-Responsive Genes JAZ Degradation->JA-Responsive Genes De-repression JA Signaling Activation JA Signaling Activation JA-Responsive Genes->JA Signaling Activation

Caption: Mechanisms of this compound and Coronatine.

Performance Comparison: this compound vs. Coronatine

The distinct mechanisms of this compound and coronatine lead to different biological outcomes and experimental applications.

FeatureThis compoundCoronatine
Primary Effect Inhibition of JA-Ile biosynthesisActivation of JA signaling
Target JAR1 enzyme[3]COI1-JAZ co-receptor[1][2]
Nature of Action AntagonistAgonist
IC50 (for JAR1 in A. thaliana) 3.8 µM[3]Not applicable (activator)
Species Specificity High (active in Arabidopsis, M. truncatula; inactive in S. lycopersicum, B. nigra)[4][5][6][7]Broad (active in a wide range of plant species)
Off-Target Effects Not extensively reported, but specificity for JAR1 over other related enzymes has been shown.[3]Can have broader effects on plant physiology and defense responses due to potent and sustained activation of the JA pathway. May have COI1-independent activities.[8]
Experimental Use Studying the specific role of JA-Ile biosynthesis; dissecting the JA signaling pathway upstream of JA-Ile.Inducing JA responses; studying downstream components of the JA signaling pathway.

Experimental Data

In Vitro JAR1 Enzyme Inhibition

This compound demonstrates a dose-dependent inhibition of JAR1 activity in vitro.

CompoundConcentration (µM)JAR1 Activity (% of control)
This compound1~70%
3~40%
10~10%
Jarin-2 (less active analog)10~60%
Jarin-3 (less active analog)30~50%
Inactive derivative100~100%

Data adapted from in vitro enzyme assays with affinity-purified JAR1 protein.[3]

Root Growth Inhibition Assay in Arabidopsis thaliana

This assay is a common method to assess the in vivo effects of compounds on the jasmonate pathway. Methyl jasmonate (MeJA) inhibits root growth, and an effective inhibitor of JA-Ile biosynthesis like this compound can rescue this phenotype.

TreatmentPrimary Root Length (% of control)
Control (DMSO)100%
10 µM MeJA~40%
10 µM this compound~90%
10 µM MeJA + 10 µM this compound~75%

Data represents typical results from root growth inhibition assays in Arabidopsis thaliana.[9][10][11][12]

Experimental Protocols

In Vitro JAR1 Inhibition Assay

This protocol is based on the methods used to characterize this compound's inhibitory activity.

Materials:

  • Affinity-purified JAR1 enzyme

  • This compound and other test compounds dissolved in DMSO

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 2 mM ATP, 1 mM DTT)

  • Substrates: Jasmonic acid and L-isoleucine

  • Coupled enzyme system for detecting AMP formation (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase system)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, substrates (JA and L-isoleucine), and the coupled enzyme system.

  • Add varying concentrations of this compound or control compounds to the wells of a microplate.

  • Initiate the reaction by adding the purified JAR1 enzyme to each well.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH and is proportional to the rate of AMP formation.

  • Calculate the initial reaction velocities and determine the IC50 value for this compound.

dot

Prepare Reaction Mix Prepare Reaction Mix Add Inhibitor Add Inhibitor Prepare Reaction Mix->Add Inhibitor Add JAR1 Enzyme Add JAR1 Enzyme Add Inhibitor->Add JAR1 Enzyme Monitor Absorbance Monitor Absorbance Add JAR1 Enzyme->Monitor Absorbance Calculate IC50 Calculate IC50 Monitor Absorbance->Calculate IC50

Caption: In Vitro JAR1 Inhibition Assay Workflow.

MeJA-Induced Root Growth Inhibition Assay

This protocol outlines a standard procedure for assessing the in vivo activity of this compound.

Materials:

  • Arabidopsis thaliana seeds (wild-type)

  • Murashige and Skoog (MS) agar (B569324) plates

  • Methyl jasmonate (MeJA) stock solution

  • This compound stock solution

  • DMSO (solvent control)

  • Growth chamber

Procedure:

  • Sterilize and stratify Arabidopsis seeds.

  • Prepare MS agar plates containing the following treatments:

    • Control (DMSO)

    • MeJA (e.g., 10 µM)

    • This compound (e.g., 10 µM)

    • MeJA + this compound (e.g., 10 µM each)

  • Sow the sterilized seeds on the prepared plates.

  • Incubate the plates vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).

  • After a set period (e.g., 7-10 days), photograph the plates and measure the primary root length of the seedlings using image analysis software.

  • Calculate the average root length for each treatment and express it as a percentage of the control.

dot

Seed Sterilization Seed Sterilization Prepare Treatment Plates Prepare Treatment Plates Seed Sterilization->Prepare Treatment Plates Sow Seeds Sow Seeds Prepare Treatment Plates->Sow Seeds Incubate Vertically Incubate Vertically Sow Seeds->Incubate Vertically Measure Root Length Measure Root Length Incubate Vertically->Measure Root Length Analyze Data Analyze Data Measure Root Length->Analyze Data

Caption: Root Growth Inhibition Assay Workflow.

Conclusion

This compound is a highly specific and valuable tool for researchers studying the jasmonate signaling pathway. Its targeted inhibition of JA-Ile biosynthesis allows for precise dissection of the upstream events in jasmonate signaling. While coronatine is a potent activator of the pathway and useful for studying downstream responses, its mode of action as a mimic and its broad activity spectrum differentiate it from the targeted inhibitory approach of this compound. The choice between this compound and other alternatives will ultimately depend on the specific research question and the desired experimental outcome. The species-specific nature of this compound is a critical consideration for its application in different plant systems.

References

Comparative Analysis of Jarin-1 and Methyl Jasmonate Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of compounds that modulate plant defense pathways is critical. This guide provides a comparative analysis of two key molecules in the study of plant responses: the signaling molecule methyl jasmonate (MeJA) and the specific inhibitor Jarin-1.

Methyl jasmonate, a volatile ester of jasmonic acid, is a well-established elicitor of plant defense responses, mimicking the effect of biotic and abiotic stress.[1] In contrast, this compound is a chemical tool designed to specifically inhibit the jasmonate signaling pathway by targeting the enzyme JAR1 (Jasmonate Resistant 1), which is responsible for the synthesis of the biologically active jasmonoyl-isoleucine (JA-Ile).[2][3] This guide presents a side-by-side comparison of their effects, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Data Presentation: Quantitative Comparison of this compound and Methyl Jasmonate Effects

The following tables summarize the quantitative effects of this compound and methyl jasmonate on key physiological and molecular responses in plants.

Table 1: Effect on Root Growth in Arabidopsis thaliana
Treatment Primary Root Growth Inhibition (%)
0.1 µM MeJA50%[1]
10 µM MeJASignificant inhibition[4]
10 µM this compoundNo significant inhibition (rescues MeJA-induced inhibition)[4]
Table 2: Effect on JA-Ile Levels in Arabidopsis thaliana after MeJA Treatment
Treatment JA-Ile Levels (relative to control)
100 µM MeJA (1 hr)~15-fold increase
10 µM this compound + 100 µM MeJA (1 hr)No significant increase
30 µM this compound + 100 µM MeJA (1 hr)No significant increase
Table 3: Effect on Defense Gene Expression (PDF1.2) in Arabidopsis thaliana
Treatment Fold Change in PDF1.2 Expression (relative to mock)
MeJASignificant upregulation[1]
This compound + MeJAExpression level comparable to mock[2]
Table 4: Effect on Secondary Metabolite Accumulation in Brassica rapa
Treatment Effect on Metabolite Levels
Methyl JasmonateIncrease in hydroxycinnamates and glucosinolates; Decrease in glucose, sucrose, and amino acids[5]
This compoundExpected to antagonize MeJA-induced changes in secondary metabolites dependent on JA-Ile signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Protocol 1: Root Growth Inhibition Assay in Arabidopsis thaliana

Objective: To quantify the effect of this compound and methyl jasmonate on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) agar (B569324) plates

  • Methyl jasmonate (MeJA) stock solution

  • This compound stock solution

  • Sterile water

  • Ethanol (B145695) (for sterilization)

  • Petri dishes

  • Growth chamber

Procedure:

  • Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a solution of 50% bleach and 0.05% Triton X-100. Rinse the seeds 5 times with sterile water.

  • Plating: Resuspend the sterilized seeds in 0.1% sterile agar and sow them on MS agar plates supplemented with the desired concentrations of MeJA (e.g., 0.1 µM, 10 µM) and/or this compound (e.g., 10 µM).[1][4] Use plates with the corresponding solvent (e.g., ethanol for MeJA) as a control.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Data Collection: After a set period of growth (e.g., 7-10 days), photograph the plates and measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

  • Analysis: Calculate the percentage of root growth inhibition for each treatment relative to the control.

Protocol 2: Quantification of JA-Ile Levels by LC-MS/MS

Objective: To measure the endogenous levels of JA-Ile in plant tissue following treatment with this compound and MeJA.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol (B129727) with internal standards like D6-JA-Ile)

  • Centrifuge

  • Solid-phase extraction (SPE) columns

  • LC-MS/MS system

Procedure:

  • Sample Collection and Freezing: Harvest plant tissue at the desired time points after treatment and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube. Add a defined volume of cold extraction solvent containing internal standards.

  • Incubation and Centrifugation: Incubate the samples at 4°C with shaking. After incubation, centrifuge the samples to pellet cell debris.

  • Purification: Purify the supernatant containing the jasmonates using SPE columns to remove interfering compounds.

  • LC-MS/MS Analysis: Analyze the purified samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a method for the specific detection and quantification of JA-Ile and the internal standard.

  • Quantification: Calculate the concentration of JA-Ile in the original sample based on the peak areas and the known concentration of the internal standard.

Protocol 3: Gene Expression Analysis by qRT-PCR

Objective: To determine the relative expression levels of jasmonate-responsive genes after treatment with this compound and MeJA.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers (e.g., for PDF1.2 and a reference gene like ACTIN2)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from frozen plant tissue using a commercial RNA extraction kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from a defined amount of total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reactions by mixing the cDNA template, qPCR master mix, and gene-specific primers for the target and reference genes.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression for each treatment compared to the control, normalized to the expression of the reference gene.[6]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the molecular interactions and experimental processes discussed in this guide.

Jasmonate_Signaling_Pathway cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade Wounding Wounding / Herbivory JA Jasmonic Acid (JA) Wounding->JA Induces MeJA Methyl Jasmonate (MeJA) MeJA->JA Converted to JAR1 JAR1 (Jasmonate Resistant 1) JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Active form) JAR1->JA_Ile Synthesizes Jarin1 This compound Jarin1->JAR1 Inhibits SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Promotes binding to JAZ JAZ JAZ Repressor SCF_COI1->JAZ Targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Defense_Genes Defense Gene Expression (e.g., PDF1.2) MYC2->Defense_Genes Activates

Caption: Jasmonate signaling pathway showing the points of action for MeJA and this compound.

Experimental_Workflow cluster_treatment Treatment Groups cluster_analysis Comparative Analysis Control Control (Solvent) Root_Growth Root Growth Assay Control->Root_Growth Gene_Expression Gene Expression (qRT-PCR) Control->Gene_Expression Metabolite_Analysis Metabolite Analysis (LC-MS) Control->Metabolite_Analysis MeJA Methyl Jasmonate (e.g., 10 µM) MeJA->Root_Growth MeJA->Gene_Expression MeJA->Metabolite_Analysis Jarin1 This compound (e.g., 10 µM) Jarin1->Root_Growth Jarin1->Gene_Expression Jarin1->Metabolite_Analysis MeJA_Jarin1 MeJA + this compound MeJA_Jarin1->Root_Growth MeJA_Jarin1->Gene_Expression MeJA_Jarin1->Metabolite_Analysis Plant_Material Plant Material (e.g., Arabidopsis seedlings) Plant_Material->Control Plant_Material->MeJA Plant_Material->Jarin1 Plant_Material->MeJA_Jarin1 Data_Interpretation Data Interpretation and Comparison Root_Growth->Data_Interpretation Gene_Expression->Data_Interpretation Metabolite_Analysis->Data_Interpretation

Caption: General experimental workflow for comparing the effects of this compound and MeJA.

References

Evaluating Downstream Gene Expression to Validate Jarin-1 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Jarin-1, a selective inhibitor of the jasmonate signaling pathway, with alternative methods for modulating this pathway. We present supporting experimental data, detailed protocols for validation experiments, and visual diagrams of the signaling cascade and experimental workflows to aid in the design and interpretation of studies aimed at validating this compound's activity through the analysis of downstream gene expression.

This compound: Mechanism of Action and Comparison with Alternatives

This compound is a small-molecule inhibitor that specifically targets JASMONATE RESISTANT 1 (JAR1), an enzyme responsible for the synthesis of the biologically active form of jasmonate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1] By inhibiting JAR1, this compound effectively blocks the downstream signaling cascade that is crucial for plant defense and various developmental processes.

The validation of this compound's activity is essential, particularly as its efficacy can be species-dependent.[2][3] This is typically achieved by quantifying the expression of well-characterized jasmonate-responsive genes.

For a comprehensive evaluation, this compound's effects can be compared against genetic and chemical alternatives that also modulate the jasmonate pathway:

  • jar1 mutants: Genetic knockout or knockdown mutants of the JAR1 gene provide a genetic baseline for the loss of JAR1 function.

  • Coronatine (COR): A phytotoxin that acts as a potent agonist of the JA-Ile receptor, CORONATINE INSENSITIVE 1 (COI1).[4] COR treatment mimics the effect of high levels of JA-Ile, leading to a strong induction of jasmonate-responsive genes.

Data Presentation: Comparative Analysis of Gene Expression

The following table summarizes the expected changes in the expression of key jasmonate-responsive genes in Arabidopsis thaliana in response to treatment with this compound, in comparison to a jar1 mutant and treatment with Coronatine. The data presented is a synthesis from multiple studies to provide a comparative overview.

GeneFunction in Jasmonate PathwayExpected Change with this compound Treatment (in the presence of JA)Expected Change in jar1 mutant (in the presence of JA)Expected Change with Coronatine Treatment
VSP1 (Vegetative Storage Protein 1)Marker for jasmonate-mediated defense response↓↓ (Strongly Decreased)↓↓ (Strongly Decreased)↑↑ (Strongly Increased)
VSP2 (Vegetative Storage Protein 2)Marker for jasmonate-mediated defense response↓↓ (Strongly Decreased)↓↓ (Strongly Decreased)↑↑ (Strongly Increased)
LOX2 (Lipoxygenase 2)Enzyme in the JA biosynthesis pathway (Decreased) (Decreased) (Increased)
PDF1.2 (Plant Defensin (B1577277) 1.2)Antimicrobial peptide, marker for JA/ethylene-dependent defense↓↓ (Strongly Decreased)↓↓ (Strongly Decreased)↑↑ (Strongly Increased)
TAT3 (Tyrosine Aminotransferase 3)Involved in wound response (Decreased) (Decreased) (Increased)

Experimental Protocols

This section provides detailed methodologies for key experiments to validate this compound activity by analyzing downstream gene expression in Arabidopsis thaliana.

Plant Growth and Treatment
  • Plant Material: Arabidopsis thaliana ecotype Columbia-0 (Col-0) for this compound and Coronatine treatments, and a confirmed jar1 T-DNA insertion line (e.g., SALK_034842) along with the corresponding wild-type Col-0 as a control.

  • Growth Conditions: Sow seeds on Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar. Stratify at 4°C for 2 days in the dark to synchronize germination. Grow seedlings under a 16-hour light/8-hour dark photoperiod at 22°C.

  • This compound and Coronatine Treatment:

    • Prepare stock solutions of this compound (e.g., 30 mM in DMSO) and Coronatine (e.g., 1 mM in DMSO).

    • For gene expression analysis, grow seedlings for 10-14 days on MS plates.

    • Prepare treatment solutions by diluting the stock solutions in liquid MS medium to the desired final concentration (e.g., 30 µM this compound, 1 µM Coronatine). Include a mock control with the same concentration of DMSO.

    • Flood the plates with the respective solutions and incubate for the desired time (e.g., 6-24 hours).

    • Harvest whole seedlings, blot dry, and immediately freeze in liquid nitrogen. Store at -80°C until RNA extraction.

RNA Extraction and cDNA Synthesis
  • RNA Extraction:

    • Grind the frozen plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

    • Extract total RNA using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with oligo(dT) primers, following the manufacturer's protocol.

Quantitative Real-Time PCR (qRT-PCR)
  • Primer Design: Design gene-specific primers for the target genes (VSP1, VSP2, LOX2, PDF1.2, TAT3) and a reference gene (e.g., ACTIN2 or UBQ10) using primer design software. Ensure primers span an intron where possible to avoid amplification from any residual genomic DNA.

  • qRT-PCR Reaction:

    • Set up the qRT-PCR reactions using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).

    • A typical reaction mixture includes: 2x SYBR Green master mix, forward and reverse primers (final concentration of 300-500 nM each), diluted cDNA template, and nuclease-free water to the final volume.

    • Perform the reactions in a real-time PCR detection system with a standard thermal cycling program: initial denaturation (e.g., 95°C for 3 min), followed by 40 cycles of denaturation (e.g., 95°C for 10 s) and annealing/extension (e.g., 60°C for 30 s).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).

    • Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treated samples to the mock-treated control.

Mandatory Visualizations

Jasmonate Signaling Pathway

Jasmonate_Signaling cluster_Stimulus Stimulus cluster_Biosynthesis JA-Ile Biosynthesis cluster_Perception Signal Perception and Degradation cluster_Response Transcriptional Response Wounding Wounding / Herbivory JA Jasmonic Acid (JA) Wounding->JA JAR1 JAR1 JA->JAR1 JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JAR1->JA_Ile Conjugation Jarin1 This compound Jarin1->JAR1 Inhibits COI1 COI1 JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Recruits for ubiquitination Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Coronatine Coronatine Coronatine->COI1 Activates JA_Genes Jasmonate-Responsive Genes (e.g., VSP1, PDF1.2) MYC2->JA_Genes Activates Transcription

Caption: The jasmonate signaling pathway and points of intervention for this compound and Coronatine.

Experimental Workflow for this compound Validation

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Molecular Analysis cluster_data Data Interpretation Plant_Growth 1. Arabidopsis Growth (WT, jar1 mutant) Treatment 2. Treatment Application (Mock, this compound, Coronatine) Plant_Growth->Treatment Harvest 3. Sample Harvest & Freezing Treatment->Harvest RNA_Extraction 4. Total RNA Extraction Harvest->RNA_Extraction cDNA_Synthesis 5. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR 6. qRT-PCR Analysis (VSP1, PDF1.2, etc.) cDNA_Synthesis->qRT_PCR Data_Analysis 7. Relative Gene Expression Calculation qRT_PCR->Data_Analysis Validation 8. Validation of this compound Activity Data_Analysis->Validation

Caption: A streamlined workflow for validating this compound activity using qRT-PCR.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Jarin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Jarin-1, a small-molecule inhibitor of jasmonate signaling used in plant biology research. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety Information

This compound is a research chemical and should be handled with care, following standard laboratory safety procedures. While a specific Safety Data Sheet (SDS) is not publicly available, the following precautions are based on general guidelines for handling similar chemical compounds and its common solvent, Dimethyl Sulfoxide (DMSO).

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to minimize exposure. The required level of protection depends on the specific handling procedure.

Procedure Required PPE Rationale
Weighing and Handling Solid this compound - Nitrile or Butyl rubber gloves- Lab coat- Safety glasses with side shieldsPrevents skin contact with the powder and protects eyes from airborne particles.
Preparing this compound Stock Solution in DMSO - Butyl rubber gloves (recommended over nitrile for DMSO)- Lab coat- Chemical splash gogglesDMSO can penetrate nitrile gloves and facilitate skin absorption of other substances. Goggles provide enhanced protection against splashes.[1]
Applying this compound Solution to Samples - Nitrile or Butyl rubber gloves- Lab coat- Safety glassesProtects against accidental splashes during application.

Emergency Procedures:

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound.

G cluster_receiving Receiving and Storage cluster_preparation Solution Preparation (in Fume Hood) cluster_experiment Experimental Use cluster_disposal Waste Disposal receiving Receive this compound storage Store at -20°C in a dry, dark place receiving->storage Verify integrity weighing Weigh Solid this compound storage->weighing dissolving Dissolve in DMSO weighing->dissolving Use appropriate PPE application Apply this compound Solution dissolving->application incubation Incubate Samples application->incubation liquid_waste Collect Liquid Waste (this compound/DMSO solution) incubation->liquid_waste solid_waste Collect Solid Waste (contaminated tips, tubes) incubation->solid_waste disposal_pickup Dispose as Hazardous Chemical Waste liquid_waste->disposal_pickup solid_waste->disposal_pickup PPE_Workflow start Start: Handling this compound task What is the task? start->task solid Weighing/Handling Solid Powder task->solid Solid solution Preparing/Handling DMSO Solution task->solution Solution ppe_solid Wear: - Lab Coat - Safety Glasses - Nitrile/Butyl Gloves solid->ppe_solid ppe_solution Wear: - Lab Coat - Chemical Splash Goggles - Butyl Rubber Gloves solution->ppe_solution end Proceed with Caution ppe_solid->end ppe_solution->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.